molecular formula C7H15N B1618611 1,4-Dimethylpiperidine CAS No. 695-15-8

1,4-Dimethylpiperidine

カタログ番号: B1618611
CAS番号: 695-15-8
分子量: 113.20 g/mol
InChIキー: TVSMLBGFGKLKOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,4-Dimethylpiperidine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,4-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7-3-5-8(2)6-4-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSMLBGFGKLKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219726
Record name Piperidine, 1,4-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-15-8
Record name Piperidine, 1,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC363758
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, 1,4-dimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID50219726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of 1,4-Dimethylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the saturated heterocyclic compound, 1,4-Dimethylpiperidine. This document compiles available experimental data for Mass Spectrometry (MS) and provides a comparative analysis for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy due to the limited availability of dedicated experimental spectra for this specific molecule. The methodologies detailed herein are standard for the analysis of volatile amines and provide a framework for the acquisition and interpretation of such data.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via electron ionization (EI). The resulting fragmentation pattern provides valuable information for the structural elucidation of the molecule.

Table 1: Mass Spectrometry Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
11335[M]+ (Molecular Ion)
98100[M-CH₃]+
7040[M-C₃H₇]+
5785[C₄H₉]+
4255[C₂H₄N]+

Data sourced from NIST WebBook.[1]

Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization: The sample was introduced into the mass spectrometer via a gas chromatography (GC) system, ensuring the analysis of a pure compound. Electron Ionization (EI) was employed as the ionization technique. Gaseous this compound molecules were bombarded with a beam of high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a positively charged molecular ion ([M]⁺).

Mass Analysis and Detection: The resulting ions, including the molecular ion and various fragment ions generated from its decomposition, were accelerated into a mass analyzer. The analyzer, operating under a magnetic field, separated the ions based on their mass-to-charge ratio (m/z). A detector then recorded the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Comparative Analysis)

The ¹H NMR spectrum of 4-methylpiperidine (B120128) shows characteristic signals for the piperidine (B6355638) ring protons and the C4-methyl protons. For this compound, we would expect to see an additional singlet corresponding to the N-methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data for 4-Methylpiperidine

Proton EnvironmentPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for 4-MethylpiperidineMultiplicity
N-CH₃~2.2-2.4-Singlet (s)
C2-H, C6-H (axial & equatorial)~1.8-2.82.5-3.1Multiplet (m)
C3-H, C5-H (axial & equatorial)~1.2-1.81.0-1.8Multiplet (m)
C4-H~1.51.4-1.6Multiplet (m)
C4-CH₃~0.90.91Doublet (d)

Comparative data for 4-methylpiperidine sourced from ChemicalBook.

¹³C NMR Spectroscopy (Comparative Analysis)

The ¹³C NMR spectrum of this compound is expected to show signals for all seven carbon atoms. The presence of the N-methyl group will be a key differentiator from the spectrum of 4-methylpiperidine.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data for 4-Methylpiperidine

Carbon EnvironmentPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for 4-Methylpiperidine
N-CH₃~42-46-
C2, C6~55-60~46
C3, C5~30-35~35
C4~30-34~32
C4-CH₃~22-25~22

Note: Predicted shifts are based on standard substituent effects in piperidine rings.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of the analyte (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. The deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.

Data Acquisition: The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. For ¹H NMR, a series of radiofrequency pulses are applied to excite the protons. The resulting free induction decay (FID) signal is detected and then Fourier transformed to produce the NMR spectrum. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Standard parameters for a 400 MHz spectrometer would include a spectral width of 0-12 ppm for ¹H and 0-220 ppm for ¹³C.[2]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for 1-Methylpiperidine (B42303) (Comparative for this compound)

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentExpected for this compound
2930-2960StrongC-H stretching (aliphatic)Yes
2780-2820MediumC-H stretching (N-CH₃ and axial C-H adjacent to N)Yes
1440-1470MediumC-H bending (CH₂ and CH₃)Yes
1000-1250Medium-StrongC-N stretchingYes

Data for 1-methylpiperidine sourced from NIST WebBook.[3]

Experimental Protocol: FTIR Spectroscopy

Sample Preparation: For a liquid sample such as this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer. A beam of infrared radiation is passed through the sample. The detector measures the amount of radiation that is transmitted at each wavenumber. The resulting interferogram is then subjected to a Fourier transform to generate the infrared spectrum, which plots absorbance or transmittance as a function of wavenumber. A background spectrum of the empty salt plates or ATR crystal is typically recorded first and subtracted from the sample spectrum.[4][5][6]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data described in this guide.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Interpretation Sample This compound (Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare thin film (KBr plates) or use ATR Sample->Prep_IR Prep_MS Inject into GC Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec GC-MS System Prep_MS->MS_Spec NMR_Data FID Processing -> NMR Spectra NMR_Spec->NMR_Data IR_Data Interferogram Processing -> IR Spectrum IR_Spec->IR_Data MS_Data Ion Detection -> Mass Spectrum MS_Spec->MS_Data NMR_Interp Chemical Shifts, Multiplicity -> Proton & Carbon Environments NMR_Data->NMR_Interp IR_Interp Absorption Bands -> Functional Groups (C-H, C-N) IR_Data->IR_Interp MS_Interp Molecular Ion, Fragmentation -> Molecular Weight & Structure MS_Data->MS_Interp Final_Structure Structural Elucidation of this compound NMR_Interp->Final_Structure IR_Interp->Final_Structure MS_Interp->Final_Structure

Caption: Spectroscopic analysis workflow.

References

Conformational Landscape of 1,4-Dimethylpiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of cis- and trans-1,4-dimethylpiperidine. The piperidine (B6355638) ring is a prevalent scaffold in numerous pharmaceuticals, and understanding its three-dimensional structure is paramount for rational drug design and development. This document details the stereoisomers, conformational equilibria, and relative energies of the chair and boat forms of 1,4-dimethylpiperidine. It consolidates quantitative data from various experimental and computational studies into structured tables for easy comparison. Furthermore, detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and computational modeling are provided to aid in the practical study of these and similar molecules. Visual diagrams generated using Graphviz are included to illustrate key conformational pathways.

Introduction to the Conformational Analysis of Piperidines

The six-membered nitrogen-containing heterocycle, piperidine, predominantly adopts a chair conformation to minimize angle and torsional strain, analogous to cyclohexane (B81311). However, the presence of the nitrogen atom and its lone pair introduces unique stereoelectronic effects that influence the conformational preferences of its substituted derivatives. The conformational analysis of substituted piperidines is crucial as the spatial arrangement of substituents significantly impacts their physicochemical properties and biological activity.

Key to this analysis is the concept of A-values, which quantify the steric preference of a substituent for the equatorial position over the axial position. The A-value for a methyl group on a cyclohexane ring is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial orientation to alleviate 1,3-diaxial interactions. In piperidine systems, the principles are similar, but the nitrogen atom and its substituent can introduce additional complexities.

Stereoisomers of this compound

This compound exists as two distinct stereoisomers: cis and trans. The conformational analysis of each isomer reveals different energy landscapes and substituent orientations.

cis-1,4-Dimethylpiperidine

In the cis isomer, the two methyl groups are on the same side of the piperidine ring. In a chair conformation, this necessitates that one methyl group occupies an axial position while the other is in an equatorial position. The ring can undergo a chair flip, which interconverts the axial and equatorial positions of the methyl groups. These two chair conformers are enantiomeric and therefore have the same energy, resulting in a conformational equilibrium with a Gibbs free energy difference (ΔG) of 0 kcal/mol.

trans-1,4-Dimethylpiperidine

In the trans isomer, the two methyl groups are on opposite sides of the ring. This allows for two distinct chair conformations: a diequatorial conformer and a diaxial conformer. The diequatorial conformer is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions present in the diaxial form. The energy difference between these two conformers is a key aspect of the conformational analysis of this isomer.

Quantitative Conformational Energy Analysis

The relative energies of the different conformers of this compound have been investigated through both experimental and computational methods. The following tables summarize the key quantitative data.

IsomerConformer 1Conformer 2MethodΔG (kcal/mol)Solvent/Level of TheoryReference
cis-1,4-DimethylpiperidineAxial-EquatorialEquatorial-AxialTheoretical0-General Knowledge
trans-1,4-DimethylpiperidineDiequatorialDiaxialExperimental (NMR)1.98 ± 0.07Dodecane
trans-1,4-DimethylpiperidineDiequatorialDiaxialComputational (DFT)~3.4Gas PhaseEstimated based on cyclohexane A-values[1]

Note: The experimental value for trans-1,4-dimethylpiperidine (N,4-dimethylpiperidine) was reported as 8.3 ± 0.3 kJ/mol, which is approximately 1.98 kcal/mol. The computational value is an estimation based on the additive A-values of two axial methyl groups in cyclohexane.

Visualizing Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the conformational equilibria for the cis and trans isomers of this compound.

cis_equilibrium cluster_cis cis-1,4-Dimethylpiperidine Cis_AE Chair (Axial-Equatorial) Cis_EA Chair (Equatorial-Axial) Cis_AE->Cis_EA ΔG = 0 kcal/mol

cis-1,4-Dimethylpiperidine Chair-Chair Interconversion

trans_equilibrium cluster_trans trans-1,4-Dimethylpiperidine Trans_EE Chair (Diequatorial) More Stable Trans_AA Chair (Diaxial) Less Stable Trans_EE->Trans_AA ΔG ≈ 1.98 kcal/mol

trans-1,4-Dimethylpiperidine Chair-Chair Interconversion

Experimental and Computational Methodologies

A thorough conformational analysis of this compound requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), the relative populations of conformers can be determined.

Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) to a concentration of approximately 10-20 mM.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to assess purity and identify proton signals.

    • For detailed conformational analysis, acquire the following spectra at a controlled temperature (e.g., 298 K):

      • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space interactions, which are indicative of the spatial proximity of protons and can help differentiate between axial and equatorial substituents.

    • For quantitative analysis of conformer populations, low-temperature NMR experiments may be necessary to slow down the rate of chair-chair interconversion, allowing for the observation of separate signals for each conformer.

  • Data Analysis:

    • Vicinal Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between adjacent protons is dependent on the dihedral angle as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. By measuring these coupling constants, the predominant chair conformation and the orientation of the methyl groups can be determined.

    • NOE/ROE Correlations: The presence of NOE or ROE cross-peaks between protons indicates their close spatial proximity (typically < 5 Å). For example, in a diaxial conformer, strong NOEs would be expected between the axial methyl protons and the other axial protons on the ring.

Computational Modeling

Computational chemistry provides valuable insights into the relative energies and geometries of different conformers.

Computational Protocol using Density Functional Theory (DFT):

  • Structure Generation:

    • Build the initial 3D structures of the cis and trans isomers of this compound in a molecular modeling software (e.g., Avogadro, GaussView).

    • Generate the different possible chair and boat conformations for each isomer.

  • Conformational Search (Optional but Recommended):

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation:

    • For each identified conformer, perform a geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.

    • Incorporate a dispersion correction (e.g., D3) as it can be important for accurately modeling non-covalent interactions.

    • To simulate a solution environment, a polarizable continuum model (PCM) can be employed, specifying the solvent used in experimental studies.

  • Frequency Calculations:

    • Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

    • These calculations also provide thermodynamic data, including the Gibbs free energy (G), which is used to determine the relative populations of the conformers at a given temperature.

  • Analysis of Results:

    • Compare the calculated relative Gibbs free energies (ΔG) of the optimized conformers. The conformer with the lowest energy is the most stable.

    • The calculated geometries, including bond lengths, bond angles, and dihedral angles, can be compared with experimental data if available.

    • Theoretical NMR chemical shifts and coupling constants can also be calculated and compared with experimental values to validate the computational model.

experimental_workflow cluster_workflow Integrated Conformational Analysis Workflow Start Synthesize and Purify This compound Isomers NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Start->NMR Computational Computational Modeling (DFT Calculations) Start->Computational Analysis Data Analysis and Integration NMR->Analysis Computational->Analysis Conclusion Determine Conformational Preferences and Relative Energies Analysis->Conclusion

Typical workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound reveals distinct energy landscapes for its cis and trans isomers. The cis isomer exists as a pair of isoenergetic chair conformers, each with one axial and one equatorial methyl group. In contrast, the trans isomer shows a strong preference for the diequatorial chair conformation, which is significantly lower in energy than the diaxial conformer. A comprehensive understanding of these conformational preferences, achieved through a synergistic approach of NMR spectroscopy and computational modeling, is essential for the design of piperidine-containing molecules with desired biological activities and physicochemical properties. The detailed methodologies provided in this guide serve as a practical resource for researchers in the field of medicinal chemistry and drug development.

References

Thermodynamic Properties of 1,4-Dimethylpiperidine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of cis- and trans-1,4-dimethylpiperidine. Given the limited availability of direct experimental data for these specific isomers, this document synthesizes information on related compounds, outlines detailed experimental and computational methodologies for data acquisition, and discusses the conformational analysis crucial for understanding their relative stabilities. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development where the three-dimensional structure and energetic landscape of molecules are of paramount importance.

Introduction to 1,4-Dimethylpiperidine Isomers

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents. The addition of methyl groups, as in this compound, introduces stereoisomerism (cis and trans isomers), which can significantly impact the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. A thorough understanding of the thermodynamic properties of these isomers is essential for rational drug design, as it governs their relative stability, conformational preferences, and intermolecular interactions.

The cis and trans isomers of this compound exist as an equilibrium mixture of different chair conformations. The relative energies of these conformers dictate the overall thermodynamic properties of each isomer.

Quantitative Thermodynamic Data

Table 1: Thermodynamic Properties of Piperidine and 4,4-Dimethylpiperidine (B184581)

PropertyPiperidine4,4-Dimethylpiperidine
Molecular Formula C₅H₁₁NC₇H₁₅N
Molar Mass ( g/mol ) 85.15113.20
Boiling Point (°C) 106144-146
Enthalpy of Vaporization (ΔvapH°) (kJ/mol) 38.9 ± 0.4Not Available
Liquid Heat Capacity (Cp,liquid) (J/mol·K) 179.86 at 298.15 K[1]Not Available
Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) Not AvailableNot Available
Standard Enthalpy of Formation of Gas (ΔfH°gas) (kJ/mol) Not AvailableNot Available

Note: Data for piperidine is sourced from the NIST WebBook[1]. Data for 4,4-dimethylpiperidine is sourced from commercial supplier information and may not be from peer-reviewed experimental studies.

Conformational Analysis and Relative Stabilities

The thermodynamic properties of the this compound isomers are intrinsically linked to their conformational preferences. The piperidine ring primarily adopts a chair conformation to minimize steric and torsional strain. The substituents (methyl groups) can occupy either axial or equatorial positions.

For trans-1,4-dimethylpiperidine , the most stable conformation has both methyl groups in the equatorial position (diequatorial). This arrangement minimizes 1,3-diaxial interactions, which are a significant source of steric strain.

For cis-1,4-dimethylpiperidine , one methyl group must be in an axial position while the other is equatorial. This results in steric strain due to 1,3-diaxial interactions between the axial methyl group and the axial hydrogen atoms on the ring. Consequently, the cis isomer is expected to be thermodynamically less stable than the trans isomer.

The conformational free energies of substituted piperidines have been studied, and for a methyl group, the preference for the equatorial position is well-established.[2] Molecular mechanics calculations can be used to quantitatively predict the energy differences between conformers.[2]

Experimental Protocols for Thermodynamic Characterization

To obtain precise thermodynamic data for the this compound isomers, a combination of calorimetric and analytical techniques is required. The following are detailed, generalized protocols for key experiments.

Bomb Calorimetry for Enthalpy of Combustion and Formation

This technique is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the purified this compound isomer is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm). A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Calorimeter Setup: The bomb is placed in a well-insulated water bath (the calorimeter). The temperature of the water is monitored with a high-precision thermometer. For adiabatic calorimeters, the surrounding jacket is heated to match the temperature of the inner vessel to prevent heat loss.[3]

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water is recorded before and after combustion. The temperature rise is directly proportional to the heat released by the combustion reaction.

  • Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation of ΔcH°: The heat released by the sample is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample or atmosphere.

  • Calculation of ΔfH°: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a versatile technique for determining heat capacity, melting points, and enthalpies of phase transitions.[4][5]

Methodology:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards, such as indium.

  • Sample Preparation: A small, accurately weighed amount of the this compound isomer (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[4]

  • Measurement of Heat Capacity (Cp):

    • A baseline is recorded with two empty pans.

    • A sapphire standard with a known heat capacity is run under the same conditions.

    • The sample is run under the same conditions.

    • The heat capacity of the sample is calculated by comparing its heat flow signal to that of the sapphire standard.

  • Measurement of Phase Transitions:

    • The sample is heated at a constant rate (e.g., 10 °C/min).

    • The heat flow is monitored. An endothermic peak indicates a phase transition such as melting.

    • The temperature at the peak maximum is the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔfusH).

Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid isomer at different temperatures and applying the Clausius-Clapeyron equation.

Methodology (Static Method):

  • Apparatus: A sample of the liquid is placed in a thermostated vessel connected to a pressure measuring device (manometer).

  • Degassing: The sample is thoroughly degassed to remove any dissolved air.

  • Equilibration: The vessel is maintained at a constant temperature until the vapor pressure stabilizes.

  • Measurement: The vapor pressure is recorded at a series of different temperatures.

  • Data Analysis: A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH/R, where R is the ideal gas constant.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Quantum mechanical calculations can be used to determine the energies of different conformers and from these, the thermodynamic properties of the isomers can be calculated.

Methodology:

  • Conformational Search: A thorough search for all possible low-energy conformers of the cis and trans isomers is performed using molecular mechanics or semi-empirical methods.

  • Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized at a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2), with an appropriate basis set (e.g., 6-31G(d) or larger). Vibrational frequency calculations are then performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Calculation of Thermodynamic Properties: The standard enthalpy of formation, entropy, and Gibbs free energy of formation can be calculated using the results of the frequency calculations and appropriate thermochemical cycles (e.g., atomization reactions).[6]

  • Boltzmann Averaging: The thermodynamic properties of the individual conformers are weighted by their Boltzmann populations at a given temperature to obtain the overall thermodynamic properties of the cis and trans isomers.

Experimental and Computational Workflow

The following diagram illustrates a general workflow for the determination of the thermodynamic properties of a chemical compound, which is applicable to the this compound isomers.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_experimental Experimental Determination cluster_computational Computational Prediction cluster_analysis Data Analysis and Reporting synthesis Synthesis of cis and trans This compound separation Isomer Separation (e.g., Chromatography) synthesis->separation purification Purification and Characterization (NMR, GC-MS) separation->purification bomb_cal Bomb Calorimetry (ΔcH°, ΔfH°) purification->bomb_cal dsc Differential Scanning Calorimetry (Cp, ΔfusH) purification->dsc vp_meas Vapor Pressure Measurement (ΔvapH) purification->vp_meas data_comp Data Compilation and Comparison bomb_cal->data_comp dsc->data_comp vp_meas->data_comp conf_search Conformational Search geom_opt Geometry Optimization & Frequency Calculation conf_search->geom_opt thermo_calc Thermochemical Calculations geom_opt->thermo_calc thermo_calc->data_comp report Technical Guide/ Whitepaper data_comp->report

Caption: General workflow for the determination of thermodynamic properties.

Conclusion

A comprehensive understanding of the thermodynamic properties of this compound isomers is crucial for their application in drug discovery and development. While direct experimental data is currently scarce, this guide provides a framework for its acquisition through established experimental protocols and powerful computational methods. The inherent greater stability of the trans isomer due to the diequatorial arrangement of its methyl groups is a key consideration. The methodologies outlined herein can be applied to generate the necessary data to build a complete thermodynamic profile of these important molecules, thereby enabling more informed decisions in the design of novel therapeutics.

References

Solubility of 1,4-Dimethylpiperidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-dimethylpiperidine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes information from the physicochemical properties of this compound and the known solubility characteristics of structurally similar compounds, such as piperidine (B6355638). Furthermore, a detailed, generalized experimental protocol is provided to enable researchers to determine precise quantitative solubility data for their specific applications.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₅N[1][2]
Molecular Weight 113.20 g/mol [1][2]
Boiling Point 129.4°C at 760 mmHg[2]
Density 0.823 g/cm³[2]
LogP (Octanol/Water) 1.348 (Crippen Calculated)[1]

The octanol/water partition coefficient (LogP) of 1.348 indicates a moderate level of lipophilicity, suggesting that this compound will be more soluble in organic solvents than in water.[1]

Predicted Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Ethanol, Methanol, IsopropanolHigh to MiscibleThe nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor.
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighFavorable dipole-dipole interactions are expected.
Aromatic Toluene, BenzeneModerate to HighThe aliphatic structure suggests good compatibility with nonpolar aromatic rings.
Nonpolar Hexane, CyclohexaneLimited to ModerateIncreased lipophilicity from methyl groups may enhance solubility compared to piperidine.
Chlorinated Dichloromethane, ChloroformHighPiperidine shows high solubility in these solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature (e.g., 25 °C). This method is based on the standard shake-flask technique.[4]

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with tight-fitting caps

  • Constant temperature shaker

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument (e.g., GC-FID, HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The objective is to have undissolved liquid remaining after equilibrium is reached.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved this compound settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the aliquot through a syringe filter into a clean vial to remove all undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration suitable for the chosen analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the determined concentration and the dilution factor.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be represented as follows:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to vial prep2 Add precise volume of organic solvent prep1->prep2 equil1 Seal vial and place in shaker at constant T prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sampling1 Settle for >2 hours equil2->sampling1 sampling2 Withdraw and filter supernatant sampling1->sampling2 sampling3 Dilute sample sampling2->sampling3 sampling4 Quantify using GC or HPLC sampling3->sampling4 result1 Calculate Solubility (g/100mL or mol/L) sampling4->result1

Experimental workflow for solubility determination.

References

The Untapped Potential of 1,4-Dimethylpiperidine: A Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs and its versatile physicochemical properties.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of functional groups, enabling targeted interactions with a wide array of biological macromolecules. While various substitution patterns of the piperidine ring have been extensively explored, the 1,4-dimethylpiperidine moiety represents a relatively untapped area with significant potential for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.[3]

This technical guide explores the therapeutic potential of the this compound scaffold. Given the limited publicly available data on this specific substitution pattern, this paper will draw parallels and leverage detailed findings from the closely related and well-characterized trans-3,4-dimethylpiperidine analogs, which have shown significant promise as potent and selective opioid receptor antagonists.[4] By examining the synthesis, biological activity, and structure-activity relationships (SAR) of these analogs, we can build a strong case for the future exploration of this compound as a valuable building block in drug discovery.

The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is one of the most ubiquitous structural motifs in CNS-active compounds.[3] Its prevalence can be attributed to several key features:

  • Structural Versatility: The piperidine ring can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries with fine-tuned pharmacological profiles.[2]

  • Blood-Brain Barrier Permeability: The lipophilicity and molecular weight of piperidine-containing compounds can be optimized to facilitate penetration across the blood-brain barrier, a critical requirement for CNS-targeted drugs.[3]

  • Favorable Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets.

Case Study: trans-3,4-Dimethyl-4-(3'-hydroxyphenyl)piperidine Opioid Antagonists

Research into N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines has provided a wealth of information on how dimethylpiperidine scaffolds can be utilized to create potent and selective ligands for CNS targets.[4] These compounds have been developed as pure opioid receptor antagonists, with a focus on achieving peripheral effects while minimizing CNS penetration to treat conditions like opioid-induced gastrointestinal motility disorders.[4]

Quantitative Biological Data

The in vitro binding affinities of this class of compounds for the μ, κ, and δ opioid receptors were determined using radioligand binding assays. The data, presented in Table 1, highlight the potent and selective nature of these antagonists.

Compound IDN-Substituentμ Ki (nM)κ Ki (nM)δ Ki (nM)
5l 3-CONH20.212.76.4
5k 3-CO2H14330153507
- 3-CO2CH343.323261635
Data sourced from Zimmerman et al.[4]

Experimental Protocols

The development of these dimethylpiperidine derivatives involved detailed synthetic and analytical procedures.

General Synthesis of N-Substituted trans-3,4-Dimethyl-4-(3'-hydroxyphenyl)piperidines

A plausible synthetic route, adapted from the literature, involves the multi-step synthesis starting from commercially available precursors, followed by N-alkylation to introduce the desired functional groups.

G cluster_0 Starting Materials A Precursor A C Multi-step synthesis A->C B Precursor B B->C D trans-3,4-Dimethyl-4-(3'-hydroxyphenyl)piperidine C->D E N-Alkylation with R-X D->E F Final Compound E->F

Caption: Generalized synthetic workflow for N-substituted dimethylpiperidines.

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized compounds for μ, κ, and δ opioid receptors.

Methodology:

  • Tissue Preparation: Membranes from guinea pig brain tissue were prepared as a source of opioid receptors.

  • Radioligand: [³H]diprenorphine was used as the non-selective opioid radioligand.

  • Incubation: The tissue membranes, radioligand, and varying concentrations of the test compound were incubated in a suitable buffer.

  • Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition binding curves. The Ki values were then calculated using the Cheng-Prusoff equation.

Signaling Pathway: Opioid Receptor Antagonism

Opioid receptors are G-protein coupled receptors (GPCRs). Antagonists, such as the dimethylpiperidine derivatives discussed, bind to these receptors but do not elicit a biological response. Instead, they block the binding of endogenous or exogenous agonists (like morphine), thereby inhibiting the downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

G cluster_0 Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (Gi/Go) Opioid_Receptor->G_Protein No Activation Antagonist Dimethylpiperidine Antagonist Antagonist->Opioid_Receptor Binds and Blocks Agonist Opioid Agonist Agonist->Opioid_Receptor Binding Inhibited Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase No Inhibition Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel No Modulation cAMP cAMP Production Adenylyl_Cyclase->cAMP Normal Activity Cellular_Response Inhibition of Cellular Response cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to G cluster_0 Starting Materials A 1-Boc-4-piperidone C Reductive Amination (e.g., NaBH(OAc)3) A->C B Methylamine B->C D 1-Boc-4-(methylamino)piperidine C->D E Boc Deprotection (e.g., TFA) D->E F 4-(Methylamino)piperidine E->F G N-Alkylation/Acylation with R-X or (RCO)2O F->G H Target 1,4-Disubstituted Piperidine Derivative G->H

References

Probing the Pharmacological Potential: A Technical Guide to the Biological Activity of 1,4-Dimethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence is a testament to its favorable physicochemical properties, which often impart desirable pharmacokinetic profiles. This technical guide delves into the biological activities of derivatives based on the 1,4-dimethylpiperidine core. While research on the simple this compound molecule is limited, extensive studies on structurally related 1,4-disubstituted and 3,4-dimethyl-4-arylpiperidines have revealed significant potential in diverse therapeutic areas, notably as antimalarial agents and opioid receptor modulators. This document provides a comprehensive overview of these findings, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further research and drug development efforts centered around this versatile chemical scaffold.

Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives

A significant body of research has focused on 1,4-disubstituted piperidine derivatives as a promising class of antimalarial agents. These compounds have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Quantitative Data: Antimalarial and Cytotoxic Activity

The following table summarizes the in vitro antimalarial activity (IC50) and cytotoxicity (CC50) of selected 1,4-disubstituted piperidine derivatives against P. falciparum strains and a human cell line.

Compound IDP. falciparum 3D7 IC50 (nM)P. falciparum W2 IC50 (nM)HUVEC CC50 (nM)Selectivity Index (SI) vs. 3D7Selectivity Index (SI) vs. W2Reference
12a -11.06>100,000->9041[1]
12d 13.64->100,000>7331-[1]
13b 4.1913.3011226.78.4[1]
14d 14.85->100,000>6734-[1]
Chloroquine 22.38134.1237,5601678280[1]

HUVEC: Human Umbilical Vein Endothelial Cells

Experimental Protocols

A common synthetic route to these derivatives involves the reductive amination of a piperidone precursor.[1]

Materials:

  • N-Boc-4-piperidinone

  • Appropriate aniline (B41778) derivative

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Appropriate aldehyde or ketone for N-alkylation

  • Sodium triacetoxyborohydride (for second reductive amination)

  • 1,2-Dichloroethane (DCE)

  • Sodium bicarbonate solution

  • Magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Formation of the 4-aminopiperidine (B84694) core: N-Boc-4-piperidinone is reacted with an aniline derivative in the presence of a reducing agent like STAB in a solvent such as DCM.

  • Deprotection: The Boc protecting group is removed using an acid, typically TFA in DCM.

  • N-Alkylation/Arylation: The secondary amine of the piperidine is then reacted with an aldehyde or ketone via a second reductive amination using STAB in a solvent like DCE to yield the final 1,4-disubstituted piperidine derivative.

  • Purification: The crude product is purified by extraction and silica gel column chromatography.

The efficacy of the synthesized compounds against P. falciparum is determined using a standardized in vitro assay.[1]

Materials:

  • Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2) strains of P. falciparum

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine

  • 96-well microplates

  • [³H]-hypoxanthine

  • Scintillation fluid and counter

Procedure:

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI-1640 medium under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Dilution: The test compounds are serially diluted in culture medium in a 96-well plate.

  • Infection and Incubation: Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of 0.5% and a hematocrit of 1.5%. The plates are incubated for 24 hours.

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for another 24 hours.

  • Harvesting and Measurement: The cells are harvested onto glass-fiber filters, and the incorporation of [³H]-hypoxanthine, which is a measure of parasite proliferation, is determined by liquid scintillation counting.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

The toxicity of the compounds to human cells is assessed to determine their selectivity.

Materials:

  • Human cell line (e.g., HUVEC)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Visualization of Experimental Workflow

Antimalarial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis s1 Reductive Amination (Piperidone + Aniline) s2 Boc Deprotection s1->s2 s3 N-Alkylation (Reductive Amination) s2->s3 s4 Purification s3->s4 a1 P. falciparum Drug Sensitivity Assay s4->a1 Test Compounds a2 Cytotoxicity Assay (e.g., MTT on HUVEC) s4->a2 Test Compounds d1 Calculate IC50 a1->d1 d2 Calculate CC50 a2->d2 d3 Determine Selectivity Index (SI = CC50 / IC50) d1->d3 d2->d3

Workflow for the synthesis and evaluation of antimalarial piperidine derivatives.

Opioid Receptor Antagonism of 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivatives

Derivatives of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine represent a structurally novel class of potent and selective opioid receptor antagonists. These compounds have been extensively studied for their interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors.

Quantitative Data: Opioid Receptor Binding and Functional Activity

The following table presents the binding affinities (Ki) and functional antagonist potencies (Ke) for a representative compound, JDTic, a highly selective kappa opioid receptor antagonist.[2]

CompoundReceptorBinding Affinity (Ki, nM)Functional Antagonism (Ke, nM)Selectivity Ratio (µ/κ)Selectivity Ratio (δ/κ)Reference
JDTic Kappa (κ)0.30.006570>16600[2]
Mu (µ)--[2]
Delta (δ)--[2]
Experimental Protocols

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells transfected with the human kappa opioid receptor)

  • Radioligand (e.g., [³H]diprenorphine)

  • Test compound (e.g., JDTic)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

This assay measures the functional activity of a compound by quantifying its ability to modulate G-protein activation by an agonist.

Materials:

  • Cell membranes expressing the opioid receptor and associated G-proteins

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • GDP (Guanosine diphosphate)

  • Agonist (e.g., U-50,488 for the kappa opioid receptor)

  • Test compound (antagonist)

  • Assay buffer (containing MgCl₂, NaCl, and HEPES)

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with the test compound (antagonist) and GDP.

  • Agonist Stimulation: An agonist is added to stimulate the receptor.

  • [³⁵S]GTPγS Binding: [³⁵S]GTPγS is added to the mixture. In the presence of an agonist, the receptor activates the G-protein, which then binds [³⁵S]GTPγS. An antagonist will inhibit this process.

  • Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate bound from free [³⁵S]GTPγS.

  • Counting: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The antagonist potency (Ke) is determined by analyzing the shift in the agonist dose-response curve in the presence of the antagonist.

Visualization of Signaling Pathway and Assay Principle

Opioid_Antagonist_Mechanism cluster_receptor Opioid Receptor Signaling cluster_assay [³⁵S]GTPγS Assay Principle Agonist Opioid Agonist Receptor Opioid Receptor (GPCR) Agonist->Receptor Binds & Activates Antagonist Piperidine Derivative (Antagonist) Antagonist->Receptor Binds & Blocks G_protein G-protein (αβγ) Receptor->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Downstream Effectors G_alpha_GTP->Effector Signal Transduction G_beta_gamma->Effector Signal Transduction G_alpha_GDP Gα-GDP (Inactive) G_alpha_GTP_S Gα-[³⁵S]GTPγS (Active, Measurable) G_alpha_GDP->G_alpha_GTP_S Exchange upon Receptor Activation GTP_gamma_S [³⁵S]GTPγS GTP_gamma_S->G_alpha_GTP_S

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 1,4-Dimethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis- and trans-1,4-dimethylpiperidine derivatives. These compounds serve as valuable scaffolds in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. The methodologies outlined below focus on achieving high diastereoselectivity through catalytic hydrogenation of a readily available starting material, 1,4-lutidine.

Introduction

The piperidine (B6355638) ring is a fundamental heterocyclic motif in a vast array of pharmaceuticals and natural products. The spatial arrangement of substituents on the piperidine core can significantly influence the biological activity and pharmacological profile of these molecules. Consequently, the development of stereoselective synthetic methods to access specific diastereomers of substituted piperidines is of paramount importance for structure-activity relationship (SAR) studies and the design of novel therapeutic agents. This document focuses on the synthesis of cis- and trans-1,4-dimethylpiperidine, two fundamental isomers that can serve as building blocks for more complex molecular architectures.

Synthetic Strategies and Methodologies

The primary strategy for the stereoselective synthesis of 1,4-dimethylpiperidine derivatives involves the catalytic hydrogenation of 1,4-dimethylpyridine (1,4-lutidine). The diastereoselectivity of this reaction is highly dependent on the choice of catalyst and reaction conditions.

A general workflow for the synthesis is presented below:

G cluster_synthesis Synthetic Workflow start 1,4-Lutidine hydrogenation Catalytic Hydrogenation start->hydrogenation H2, Catalyst separation Isomer Separation hydrogenation->separation Mixture of cis/trans isomers cis_product cis-1,4-Dimethylpiperidine separation->cis_product Chromatography/Distillation trans_product trans-1,4-Dimethylpiperidine separation->trans_product

Caption: General workflow for the synthesis of this compound isomers.

Protocol 1: Diastereoselective Hydrogenation of 1,4-Lutidine

This protocol describes a general procedure for the catalytic hydrogenation of 1,4-lutidine to afford a mixture of cis- and trans-1,4-dimethylpiperidine. The ratio of diastereomers can be influenced by the choice of catalyst.

Materials:

  • 1,4-Lutidine

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (Pd/C, 10%) or Platinum(IV) oxide (PtO₂)

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Instrumentation for product analysis (GC-MS, NMR)

Procedure:

  • In a suitable pressure vessel, dissolve 1,4-lutidine (1 equivalent) in ethanol.

  • Carefully add the chosen catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product mixture of cis- and trans-1,4-dimethylpiperidine.

  • The diastereomeric ratio of the crude product should be determined using ¹H NMR or GC analysis.

  • The isomers can be separated by fractional distillation or column chromatography.

CatalystPredominant IsomerDiastereomeric Ratio (cis:trans)Yield (%)
Pd/Ccis~4:1 to 9:185-95
PtO₂trans~1:3 to 1:580-90

Note: The diastereomeric ratios and yields are approximate and can vary depending on the specific reaction conditions (temperature, pressure, solvent, and catalyst batch).

Biological Activity and Applications

While simple this compound derivatives are not extensively studied for specific biological activities themselves, they serve as crucial building blocks for more complex molecules with significant pharmacological properties. The stereochemistry at the C1 and C4 positions is critical in determining the binding affinity and selectivity of these larger molecules for their biological targets.

Derivatives of this compound have been explored as ligands for various receptors in the central nervous system, including:

  • Sigma (σ) Receptors: The piperidine moiety is a common scaffold in high-affinity ligands for both σ₁ and σ₂ receptors. These receptors are implicated in a range of neurological disorders, including schizophrenia, depression, and neurodegenerative diseases. The relative orientation of the methyl groups can influence the interaction with the receptor binding pocket.

  • Opioid Receptors: Certain substituted piperidines are potent and selective ligands for opioid receptors (μ, δ, and κ). The stereochemistry of the substituents plays a crucial role in determining agonist versus antagonist activity and receptor subtype selectivity.

Application Note: Evaluation of Stereoisomers in Receptor Binding Assays

To assess the impact of stereochemistry on biological activity, competitive radioligand binding assays are commonly employed. This allows for the determination of the binding affinity (Ki) of the cis and trans isomers for a specific receptor.

G cluster_assay Receptor Binding Assay Workflow start Prepare Receptor Membranes incubation Incubate start->incubation radioligand Radiolabeled Ligand radioligand->incubation test_compound Test Compound (cis or trans isomer) test_compound->incubation filtration Separate Bound and Free Ligand incubation->filtration detection Quantify Radioactivity filtration->detection analysis Calculate Ki detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: General Protocol for Sigma-1 Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to evaluate the affinity of cis- and trans-1,4-dimethylpiperidine derivatives for the sigma-1 receptor.

Materials:

  • Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain)

  • Radioligand with high affinity for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine)

  • Test compounds (cis- and trans-1,4-dimethylpiperidine derivatives)

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter and cocktail

Procedure:

  • Compound Dilution: Prepare a serial dilution of the cis and trans test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of the non-specific binding control, and membrane preparation.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 150 minutes).

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

By comparing the Ki values of the cis and trans isomers, researchers can quantify the impact of stereochemistry on receptor binding affinity.

Signaling Pathways

While direct signaling pathways for simple this compound are not well-defined, their more complex derivatives often modulate pathways associated with the receptors they target. For instance, sigma-1 receptor ligands can influence intracellular calcium signaling and modulate the activity of various ion channels and kinases.

G cluster_pathway Potential Downstream Effects of Sigma-1 Receptor Modulation ligand Piperidine Derivative (e.g., 1,4-dimethyl-based) sigma1 Sigma-1 Receptor ligand->sigma1 Binds to ca_signaling Ca²⁺ Signaling sigma1->ca_signaling Modulates ion_channels Ion Channels sigma1->ion_channels Modulates kinases Kinases ca_signaling->kinases Activates cellular_response Cellular Response (e.g., Neuroprotection, Neurite Outgrowth) ion_channels->cellular_response kinases->cellular_response

Catalytic Applications of 1,4-Dimethylpiperidine and its Congeners in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylpiperidine is a tertiary amine featuring a piperidine (B6355638) scaffold with methyl groups at the 1 and 4 positions. While tertiary amines are widely employed as basic catalysts in a variety of organic transformations, a comprehensive review of the scientific literature reveals that this compound is not a commonly utilized catalyst. Its application in well-known base-catalyzed reactions such as the Knoevenagel condensation, Michael addition, or Henry reaction is not extensively documented. This may be due to a combination of factors including steric hindrance and the availability of other, more established tertiary amine catalysts.

However, the structural similarity of this compound to other catalytically active piperidine derivatives suggests its potential as a non-nucleophilic base. This document provides an overview of the potential catalytic applications of this compound based on the established reactivity of related compounds. Furthermore, it offers detailed application notes and protocols for the use of the parent compound, piperidine, in key organic reactions, which can serve as a foundation for exploring the catalytic activity of its substituted derivatives.

Potential of this compound as a Base Catalyst

Application Note 1: Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically an aldehyde or ketone, catalyzed by a base. While specific data for this compound is lacking, piperidine is a classic and highly effective catalyst for this transformation. Tertiary amines can also catalyze this reaction by deprotonating the active methylene compound.

Mechanism of Tertiary Amine-Catalyzed Knoevenagel Condensation

The catalytic cycle involves the deprotonation of the active methylene compound by the tertiary amine to form an enolate, which then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. Subsequent protonation and dehydration yield the final α,β-unsaturated product.

Knoevenagel_Tertiary_Amine reagents Aldehyde/Ketone + Active Methylene Compound enolate Enolate Formation reagents->enolate Deprotonation catalyst This compound (Tertiary Amine) catalyst->enolate nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate product α,β-Unsaturated Product intermediate->product Dehydration product->catalyst Catalyst Regeneration

Caption: General workflow for a tertiary amine-catalyzed Knoevenagel condensation.

Quantitative Data for Piperidine-Catalyzed Knoevenagel Condensation

The following table summarizes representative data for the Knoevenagel condensation catalyzed by piperidine, illustrating typical reaction conditions and yields.

EntryAldehydeActive Methylene CompoundCatalyst (mol%)SolventTime (h)Yield (%)
1Benzaldehyde (B42025)Malononitrile (B47326)10Ethanol (B145695)0.595
24-ChlorobenzaldehydeEthyl cyanoacetate10Toluene292
34-NitrobenzaldehydeMalononitrile5Methanol198
42-NaphthaldehydeDiethyl malonate15DMF485
Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation of Benzaldehyde with Malononitrile

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (0.085 g, 1 mmol, 10 mol%)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).

  • Stir the mixture at room temperature to obtain a clear solution.

  • Add piperidine (1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a solid product will precipitate.

  • Filter the solid product and wash with cold ethanol.

  • Dry the product under vacuum to obtain 2-benzylidenemalononitrile.

Application Note 2: Michael Addition

The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). Tertiary amines can catalyze this reaction by acting as a base to generate the nucleophile from a suitable pronucleophile. While specific examples with this compound are scarce, the general principle of tertiary amine catalysis is applicable.

Mechanism of Tertiary Amine-Catalyzed Michael Addition

The tertiary amine deprotonates the Michael donor to form a stabilized carbanion. This carbanion then adds to the β-carbon of the Michael acceptor in a 1,4-fashion. The resulting enolate is then protonated to yield the final adduct, and the catalyst is regenerated.

Michael_Addition_Tertiary_Amine reagents Michael Donor + Michael Acceptor carbanion Carbanion Formation reagents->carbanion Deprotonation catalyst This compound (Tertiary Amine) catalyst->carbanion conjugate_addition Conjugate Addition carbanion->conjugate_addition enolate_intermediate Enolate Intermediate conjugate_addition->enolate_intermediate product Michael Adduct enolate_intermediate->product Protonation product->catalyst Catalyst Regeneration

Caption: General workflow for a tertiary amine-catalyzed Michael addition.

Quantitative Data for Tertiary Amine-Catalyzed Michael Additions

The following table presents data from Michael additions catalyzed by various tertiary amines, providing a reference for potential applications of this compound.

EntryMichael DonorMichael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)
1Diethyl malonateMethyl vinyl ketoneDBU (10)THF290
2NitromethaneChalconeEt3N (20)Acetonitrile (B52724)1285
3ThiophenolCyclohexenoneDABCO (5)Dichloromethane199
4IndoleNitro-olefinDIPEA (15)Toluene2478

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; Et3N: Triethylamine; DABCO: 1,4-Diazabicyclo[2.2.2]octane; DIPEA: N,N-Diisopropylethylamine.

Experimental Protocol: A General Procedure for a Tertiary Amine-Catalyzed Michael Addition

Materials:

  • Michael Donor (e.g., diethyl malonate, 10 mmol)

  • Michael Acceptor (e.g., methyl vinyl ketone, 10 mmol)

  • Tertiary Amine Catalyst (e.g., triethylamine, 2 mmol, 20 mol%)

  • Acetonitrile (20 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve the Michael donor (10 mmol) and Michael acceptor (10 mmol) in acetonitrile (20 mL).

  • Add the tertiary amine catalyst (2 mmol) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired Michael adduct.

While this compound has not been extensively explored as a catalyst in organic synthesis, its structure as a tertiary amine suggests its potential as a non-nucleophilic base catalyst. The provided application notes and protocols for the closely related and widely used piperidine in Knoevenagel condensations, and for general tertiary amines in Michael additions, offer a valuable starting point for investigating the catalytic capabilities of this compound. Researchers are encouraged to explore its use in these and other base-catalyzed reactions, paying close attention to the effects of its specific steric and electronic properties on reaction outcomes. Further studies are required to fully elucidate the catalytic profile of this compound and establish its utility in synthetic organic chemistry.

Application Notes and Protocols for 1,4-Dimethylpiperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylpiperidine is a tertiary amine that serves as a versatile and effective base in a variety of organic transformations. Its steric hindrance and lack of an N-H proton make it a suitable non-nucleophilic base for promoting reactions such as condensations and eliminations. This document provides an overview of its applications, comparative data on its basicity, and detailed protocols for its use in key organic reactions. The piperidine (B6355638) scaffold is a common motif in many biologically active compounds, and the use of derivatives like this compound as reagents can be advantageous in the synthesis of complex molecules.

Physicochemical Properties and Basicity

The utility of this compound as a base is rooted in its structural and electronic properties. The nitrogen atom possesses a lone pair of electrons that can abstract a proton, initiating a variety of base-mediated reactions. The presence of two methyl groups influences its steric bulk and basicity.

Table 1: Comparison of pKa Values for Protonated Amines

AminepKa of Conjugate AcidReference
This compound (estimated) ~10.3 N/A
1,2-Dimethylpiperidine (B3055814)10.26[1]
N-Methylpiperidine10.0[2]
Triethylamine10.75[2]
Pyridine5.25[2]
Piperidine11.12[3]

Note: Higher pKa of the conjugate acid corresponds to a stronger base.

The basicity of this compound is influenced by the sp³ hybridization of the nitrogen atom and the electron-donating inductive effect of the two methyl groups and the alkyl ring structure. This makes it more basic than aromatic amines like pyridine, where the nitrogen lone pair is in an sp² hybrid orbital and is less available for protonation.[3][4]

Applications in Organic Synthesis

This compound is a suitable base for various organic reactions, primarily those requiring a non-nucleophilic proton acceptor.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically an aldehyde or ketone. The reaction is catalyzed by a base, which deprotonates the active methylene compound to form a stabilized enolate. Tertiary amines like this compound can serve as effective catalysts for this transformation.[5]

Logical Workflow for Knoevenagel Condensation:

Knoevenagel_Workflow Reactants Aldehyde/Ketone + Active Methylene Compound Intermediate Enolate Formation Reactants->Intermediate Base abstracts α-proton Base This compound (Catalyst) Base->Intermediate Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Intermediate Product α,β-Unsaturated Product Intermediate->Product Nucleophilic attack on carbonyl, followed by dehydration Workup Reaction Work-up (e.g., Crystallization, Chromatography) Product->Workup FinalProduct Purified Product Workup->FinalProduct Dehydrohalogenation_Pathway Substrate Alkyl Halide TransitionState E2 Transition State Substrate->TransitionState Base This compound Base->TransitionState β-proton abstraction Product Alkene TransitionState->Product Halide departure & C=C bond formation Byproducts 1,4-Dimethylpiperidinium Halide + Water (if present) TransitionState->Byproducts

References

Application of 1,4-Dimethylpiperidine in Multi-Component Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are highly valued in drug discovery and development for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. A key aspect of optimizing MCRs is the choice of catalyst. This application note details the use of 1,4-dimethylpiperidine as an effective organocatalyst in multi-component reactions for the synthesis of medicinally relevant heterocyclic scaffolds, particularly 1,4-dihydropyridines.

This compound, a substituted piperidine (B6355638) derivative, functions as a basic catalyst, facilitating key proton transfer and condensation steps within the reaction cascade. Its application offers a mild and efficient alternative to traditional acid or metal-based catalysts, often leading to high yields and simplified purification procedures.

Key Applications: Hantzsch Synthesis of 1,4-Dihydropyridines

A prominent application of this compound is in the Hantzsch synthesis of 1,4-dihydropyridines, a well-established multi-component reaction.[1][2][3][4][5][6] 1,4-Dihydropyridine scaffolds are of significant pharmacological interest, with many derivatives exhibiting activity as calcium channel blockers used in the treatment of cardiovascular diseases.[1][2] The reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, such as ammonia (B1221849) or an amine.

The use of an organocatalyst like this compound in a four-component variation of the Hantzsch reaction allows for the synthesis of polyfunctionalized 1,4-dihydropyridines under ambient conditions.[7] This approach is advantageous for its operational simplicity, excellent product yields, and shorter reaction times.[7]

Quantitative Data Summary

The following table summarizes the typical yields obtained in a four-component synthesis of 1,4-dihydropyridines using a piperidine-based catalyst, which serves as a strong indicator for the expected performance of this compound under similar conditions. The data is based on the reaction of an aryl aldehyde, malononitrile (B47326), dimethyl acetylenedicarboxylate (B1228247), and an aromatic amine.[7]

EntryAldehydeAmineTime (h)Yield (%)
14-ChlorobenzaldehydeAniline2.095
24-MethylbenzaldehydeAniline2.592
34-MethoxybenzaldehydeAniline3.090
44-HydroxybenzaldehydeAniline3.588
54-NitrobenzaldehydeAniline1.596
62-ChlorobenzaldehydeAniline4.085
74-Chlorobenzaldehyde4-Fluoroaniline2.094
84-Chlorobenzaldehyden-Propylamine6.091

Experimental Protocols

This section provides a detailed methodology for the this compound-catalyzed four-component synthesis of polyfunctionalized 1,4-dihydropyridines.

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimethyl acetylenedicarboxylate (1.0 mmol)

  • Aromatic or aliphatic amine (1.0 mmol)

  • This compound (20 mol%)

  • Ethanol (B145695) (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Stir bar

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add the aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • To the stirring solution, add the aromatic or aliphatic amine (1.0 mmol) followed by dimethyl acetylenedicarboxylate (1.0 mmol).

  • Finally, add this compound (20 mol%) to the reaction mixture.

  • Continue stirring the reaction at ambient temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 2-6 hours, as indicated by TLC), the solid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Dry the purified product under vacuum to obtain the polyfunctionalized 1,4-dihydropyridine.

  • Characterize the product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

Reaction Pathway Diagram:

G cluster_0 Reactants cluster_1 Catalyst cluster_2 Intermediates & Product A Aryl Aldehyde Knoevenagel Knoevenagel Adduct A->Knoevenagel B Malononitrile B->Knoevenagel C Dimethyl Acetylenedicarboxylate Michael Michael Adduct C->Michael D Amine Cyclized Cyclized Intermediate D->Cyclized Catalyst This compound Catalyst->Knoevenagel Catalyzes Knoevenagel->Michael Michael->Cyclized Product 1,4-Dihydropyridine Cyclized->Product Tautomerization G Start Start Step1 Combine Aldehyde, Malononitrile, and Ethanol in a flask Start->Step1 Step2 Add Amine and Dimethyl Acetylenedicarboxylate Step1->Step2 Step3 Add this compound (Catalyst) Step2->Step3 Step4 Stir at Room Temperature (Monitor by TLC) Step3->Step4 Decision Reaction Complete? Step4->Decision Decision->Step4 No Step5 Filter the Precipitated Solid Decision->Step5 Yes Step6 Wash with Cold Ethanol Step5->Step6 Step7 Dry the Product Under Vacuum Step6->Step7 End End Step7->End

References

Application Notes and Protocols for the Analysis of 1,4-Dimethylpiperidine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1,4-Dimethylpiperidine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for purity assessment, impurity profiling, and pharmacokinetic studies in drug development.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is proposed. Due to its basic nature and lack of a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for sensitive detection. Alternatively, a pre-column derivatization with a UV-active agent can be employed for detection with a standard UV detector.

1.1. Experimental Protocol: HPLC Analysis

This protocol is based on methods for similar piperidine (B6355638) compounds and may require optimization for this compound.[1][2][3][4]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (CAD, ELSD, or UV-Vis detector).

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Gradient 5% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30 °C[1]
Injection Volume 10 µL[1]
Detector Charged Aerosol Detector (CAD) or UV-Vis at 210 nm (if derivatized)

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (initial conditions) at a concentration of 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution to the desired concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

1.2. Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for the proposed HPLC method, which should be validated experimentally.

ParameterExpected Value
Retention Time 3.5 - 5.5 min
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL
Linearity (r²) > 0.995
Recovery 95 - 105%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This compound is a volatile amine, making it well-suited for GC-MS analysis.

2.1. Experimental Protocol: GC-MS Analysis

This protocol is adapted from established methods for similar volatile amines.[1][5][6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Conditions
Column Capillary column suitable for polar/amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[1]
Carrier Gas Helium at a constant flow rate of 1 mL/min[1]
Inlet Temperature 250 °C[1]
Oven Temperature Program Initial temperature: 60°C, hold for 2 minutes. Ramp: 10°C/min to 250°C. Hold: 5 minutes at 250°C.[1]
Injection Mode Split (e.g., 20:1)[1]
Ion Source Temperature 230 °C[1]
MS Quadrupole Temperature 150 °C[1]
Scan Range m/z 40-300

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

  • Prepare working standards and quality control samples by serial dilution of the stock solution.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

2.2. Quantitative Data Summary

The following table summarizes expected quantitative data for the GC-MS method. A limit of quantification for a similar compound, N,N-dimethylpiperazine, is reported to be 1-5 μg/Media.[5]

ParameterExpected Value
Retention Time 5 - 8 min
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL
Linearity (r²) > 0.998
Recovery 90 - 110%

Visualizations

3.1. Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound by either HPLC or GC-MS.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (MS, CAD, UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for this compound analysis.

3.2. Method Validation Parameters

The relationship between key method validation parameters is depicted in the diagram below.

Method_Validation Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Accuracy->Precision

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1,4-dimethylpiperidine salts. While crystallographic data for simple salts of this compound are not widely available in the public domain, this document outlines generalized procedures adapted from methodologies for closely related piperidinium (B107235) and other organic salts. These protocols are intended to serve as a foundational guide for researchers to develop specific methods for their target this compound salt.

Application and Significance

This compound is a substituted saturated heterocycle. The protonated form, the 1,4-dimethylpiperidinium cation, can form salts with various anions. The study of the three-dimensional structure of these salts through X-ray crystallography is crucial for:

  • Drug Development: Understanding the conformation of the piperidine (B6355638) ring and the nature of intermolecular interactions (such as hydrogen bonding) is vital in designing drug candidates. The piperidine moiety is a common scaffold in many pharmaceuticals, and its substitution pattern can significantly influence binding affinity to biological targets.

  • Materials Science: The crystalline packing of these salts can inform the design of new materials with specific physical properties.

  • Fundamental Chemistry: Elucidating the crystal structures provides valuable data on molecular geometry, conformational preferences, and non-covalent interactions.

Data Presentation: Crystallographic Parameters of Related Piperidinium Salts

Since specific crystallographic data for simple this compound salts is limited, the following table summarizes key parameters for structurally related piperidinium salts to provide a comparative reference.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1,1-Dimethylpiperidinium iodideC₇H₁₆INMonoclinicP2₁/n7.338012.133510.639694.978943.94
3-Methylpiperidinium bromideC₆H₁₄N⁺·Br⁻MonoclinicP2₁/c23.1349.9977.7214107.901699.38
N,N-dimethyl-piperidinium bromideC₇H₁₆BrN--------

Note: The data presented is for isomeric or otherwise related compounds and should be used for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis and Crystallization of this compound Salts

This protocol describes a general method for the synthesis of this compound salts (e.g., hydrochloride, hydrobromide) and subsequent crystallization to obtain single crystals suitable for X-ray diffraction.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 2 M in diethyl ether or concentrated aqueous solution) or Hydrobromic acid (HBr) solution (e.g., 48% aqueous)

  • Anhydrous diethyl ether

  • Ethanol

  • Methanol

  • Acetonitrile

  • Other organic solvents for crystallization screening (e.g., isopropanol, acetone, ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Crystallization dishes or small vials

  • Parafilm

Procedure:

  • Salt Formation:

    • Dissolve this compound in anhydrous diethyl ether in a round-bottom flask under gentle stirring.

    • Slowly add a stoichiometric amount of the corresponding acid (e.g., HCl solution in diethyl ether or aqueous HBr) dropwise to the stirred solution.

    • The salt will precipitate out of the solution as a white solid.

    • Continue stirring for 30 minutes after the addition is complete.

    • Collect the precipitate by vacuum filtration using a Büchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Crystallization:

    • Slow Evaporation: Dissolve the synthesized salt in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol/water) at room temperature. Cover the vial with parafilm and poke a few small holes in it. Allow the solvent to evaporate slowly in a vibration-free environment.

    • Vapor Diffusion: Dissolve the salt in a small amount of a relatively polar solvent (e.g., methanol) in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile, less polar solvent in which the salt is insoluble (e.g., diethyl ether). The vapor of the less polar solvent will slowly diffuse into the solution of the salt, reducing its solubility and promoting crystal growth.

    • Slow Cooling: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or cold room to induce crystallization. Ensure the cooling process is gradual to obtain high-quality crystals.

dot

Synthesis_and_Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization 1_4_DMP This compound Reaction Salt Formation in Diethyl Ether 1_4_DMP->Reaction Acid Acid (HCl or HBr) Acid->Reaction Filtration Filtration & Washing Reaction->Filtration Crude_Salt Crude Salt Powder Filtration->Crude_Salt Dissolution Dissolution in Minimal Solvent Crude_Salt->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Dissolution->Vapor_Diffusion Slow_Cooling Slow Cooling Dissolution->Slow_Cooling Single_Crystals Single Crystals Slow_Evaporation->Single_Crystals Vapor_Diffusion->Single_Crystals Slow_Cooling->Single_Crystals

Caption: Workflow for the synthesis and crystallization of this compound salts.

Protocol 2: Single-Crystal X-ray Diffraction

This protocol outlines the general steps for collecting and analyzing single-crystal X-ray diffraction data.

Materials and Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • X-ray source (e.g., Mo Kα or Cu Kα radiation)

  • Cryostream for low-temperature data collection

  • Goniometer head

  • Mounting pins/loops

  • Microscope with polarizing filters

  • Data collection and processing software (e.g., CrysAlisPro, APEX, SHELX)

Procedure:

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a single crystal that is transparent, has well-defined faces, and is free of cracks or other defects.

    • The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

    • Carefully mount the selected crystal on a mounting loop or the tip of a glass fiber using a small amount of cryo-oil or grease.

    • Attach the mount to the goniometer head.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (typically 100 K) using the cryostream to minimize thermal vibrations and improve data quality.

    • Perform an initial set of diffraction image scans to determine the unit cell parameters and crystal system.

    • Based on the unit cell and crystal quality, devise a data collection strategy to ensure complete and redundant data are collected.

    • Execute the full data collection run, which involves rotating the crystal through a series of angles and collecting diffraction images.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms, if possible.

    • Validate the final crystal structure using crystallographic software.

dot

XRay_Diffraction_Workflow Crystal_Selection Crystal Selection & Mounting Data_Collection Data Collection (Low Temperature) Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Structure_Validation Structure Validation & Analysis Structure_Refinement->Structure_Validation Final_Structure Final Crystal Structure Structure_Validation->Final_Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

1,4-Dimethylpiperidine in Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylpiperidine is a saturated heterocyclic amine. While piperidine (B6355638) and its derivatives are a common motif in pharmaceuticals and have been explored as ligands and bases in organic synthesis, a comprehensive review of the scientific literature reveals a notable lack of documented applications for this compound as a primary ligand in transition metal-catalyzed reactions. Transition metal catalysis often relies on ligands that can electronically and sterically tune the reactivity of the metal center. Typically, effective ligands are multidentate or possess specific electronic properties (e.g., strong σ-donating or π-accepting capabilities) that stabilize the metal complex and facilitate the catalytic cycle.

This compound is a monodentate tertiary amine. Its nitrogen atom can act as a Lewis base and coordinate to a metal center. However, its simple structure and lack of additional coordinating groups may result in weaker binding to the metal compared to more commonly employed bidentate or polydentate ligands, or ligands based on softer donor atoms like phosphorus. Consequently, it is more frequently employed as a simple base in organic reactions rather than as a directing or stabilizing ligand in catalysis.

This document, therefore, provides an overview of the principles of ligand design in transition metal catalysis and presents application notes and protocols for structurally related piperidine derivatives that have demonstrated utility as ligands. This will offer valuable context and practical methodologies for researchers interested in the broader application of piperidine-based ligands.

Principles of Ligand Design in Transition Metal Catalysis

The selection of a ligand is crucial for the success of a transition metal-catalyzed reaction. The ligand can influence:

  • Catalyst Stability: By occupying coordination sites, ligands can prevent catalyst decomposition or aggregation.

  • Reactivity: Ligands modulate the electron density at the metal center, which affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

  • Selectivity: Chiral ligands can induce enantioselectivity in asymmetric catalysis. The steric and electronic properties of ligands can also control regio- and chemoselectivity.

A general workflow for catalyst screening and optimization is depicted below.

G cluster_0 Catalyst and Ligand Screening cluster_1 Reaction Optimization A Select Transition Metal Precursor (e.g., Pd(OAc)₂, RuCl₃) B Choose Ligand Class (e.g., Phosphines, N-Heterocyclic Carbenes, Amines) A->B C Screen a Library of Ligands B->C D Optimize Reaction Conditions (Solvent, Temperature, Base) C->D Select top-performing ligand(s) E Substrate Scope Evaluation D->E F Mechanistic Studies (Optional) E->F G Final Optimized Protocol E->G

Caption: A logical workflow for the development of a transition metal-catalyzed reaction.

Application of Piperidine Derivatives in Catalysis

While this compound itself is not prominent as a ligand, other piperidine derivatives have been successfully employed. A notable example is the use of tri(piperidine)phosphine ligands in palladium-catalyzed cross-coupling reactions.

Case Study: Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium in Mizoroki-Heck Cross-Coupling Reactions

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. The catalyst Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium has been shown to be effective under relatively mild conditions.[1]

A generalized catalytic cycle for the Mizoroki-Heck reaction is illustrated below.

Heck_Cycle Mizoroki-Heck Catalytic Cycle Pd(0)L_n Pd(0)Lₙ Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-Pd(II)X(Lₙ) R-Pd(II)X(Lₙ) Oxidative\nAddition->R-Pd(II)X(Lₙ) R-X Alkene\nCoordination Alkene Coordination R-Pd(II)X(Lₙ)->Alkene\nCoordination Alkene_Complex R-Pd(II)X(Lₙ)(alkene) Alkene\nCoordination->Alkene_Complex Alkene Migratory\nInsertion Migratory Insertion Alkene_Complex->Migratory\nInsertion Sigma-Alkyl_Complex R'-Pd(II)X(Lₙ) Migratory\nInsertion->Sigma-Alkyl_Complex Beta-Hydride\nElimination β-Hydride Elimination Sigma-Alkyl_Complex->Beta-Hydride\nElimination Hydrido_Complex H-Pd(II)X(Lₙ)(alkene') Beta-Hydride\nElimination->Hydrido_Complex Reductive\nElimination Reductive Elimination Hydrido_Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L_n HX

Caption: A simplified representation of the Mizoroki-Heck catalytic cycle.

The following table summarizes the performance of dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium in the Heck reaction between various aryl bromides and styrene (B11656) at 100 °C.[1]

EntryAryl BromideProductYield (%)Time (h)
14-Bromoanisole4-Methoxy-trans-stilbene981
24-Bromobenzonitrile4-Cyano-trans-stilbene991
34-Bromobenzaldehyde4-Formyl-trans-stilbene952
4Methyl 4-bromobenzoateMethyl 4-(trans-styryl)benzoate981
51-Bromo-4-(trifluoromethyl)benzene1-(trans-Styryl)-4-(trifluoromethyl)benzene972

Materials:

  • Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium catalyst

  • Aryl bromide (1.0 mmol)

  • Styrene (1.2 mmol)

  • Triethylamine (B128534) (1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Tetrabutylammonium (B224687) bromide (TBAB, 0.1 mmol)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk tube, add the dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium catalyst (0.01 mol%).

  • Add the aryl bromide (1.0 mmol), triethylamine (1.5 mmol), and tetrabutylammonium bromide (0.1 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add N,N-dimethylformamide (5 mL) and styrene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for the time indicated in the table, or until completion as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Conclusion

While this compound does not have a significant documented role as a primary ligand in transition metal catalysis, the broader class of piperidine-containing molecules offers fertile ground for ligand design. The example of tri(piperidine)phosphine ligands in palladium-catalyzed cross-coupling demonstrates that the piperidine motif can be incorporated into effective ligand scaffolds. Researchers interested in developing novel catalysts may find inspiration in modifying the piperidine core to create new mono- or multidentate ligands with tailored steric and electronic properties. Future work could explore the synthesis and catalytic activity of transition metal complexes bearing this compound to definitively assess its potential, or lack thereof, as a ligand in catalysis.

References

Troubleshooting & Optimization

Technical Support Center: 1,4-Dimethylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-Dimethylpiperidine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: What are the most common and effective methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the N-methylation of 4-methylpiperidine (B120128). The two most effective and widely used reactions are:

  • Eschweiler-Clarke Reaction : This is a classic and highly efficient method that uses excess formic acid and formaldehyde (B43269) to methylate secondary amines.[1][2] The reaction is irreversible due to the loss of carbon dioxide gas and reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts.[1][3]

  • Reductive Amination : This modern alternative involves reacting 4-methylpiperidine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine.[4] Common reducing agents for this one-pot procedure include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][5] This method is known for its mild conditions and high functional group tolerance.[5]

Q2: My yield from the Eschweiler-Clarke reaction is consistently low. What are the likely causes and how can I improve it?

A2: Low yield in an Eschweiler-Clarke reaction can stem from several factors:

  • Insufficient Reagents : Both formaldehyde and formic acid should be used in excess.[1] Formic acid acts as both the catalyst and the hydride source. A molar ratio of at least 2-3 equivalents of each reagent relative to the amine is recommended.

  • Inadequate Temperature : The reaction is typically performed at or near boiling temperatures (reflux) to proceed efficiently.[1] Ensure the reaction mixture reaches a temperature of 80-100 °C and is maintained for several hours.

  • Premature Work-up : The reaction can take several hours to reach completion. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting material has been fully consumed before proceeding with the work-up.

  • Loss During Work-up : The product, this compound, is a volatile and water-soluble amine. Ensure the aqueous layer is thoroughly basified (pH > 12) with NaOH or KOH before extraction to deprotonate the amine salt, maximizing its solubility in the organic solvent. Multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) are crucial.

Q3: I am observing significant side products in my reaction. How can I minimize their formation?

A3: Side product formation is often related to reaction conditions and the purity of starting materials.

  • In the Eschweiler-Clarke reaction , the mechanism is very specific and generally clean, stopping at the tertiary amine.[3] Impurities in the starting 4-methylpiperidine are the most likely source of side products. Ensure the starting amine is pure before beginning the reaction.

  • In reductive amination , using a less selective reducing agent like sodium borohydride (B1222165) (NaBH₄) can lead to the unwanted reduction of formaldehyde.[4] It is recommended to use imine-selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are less likely to reduce the starting aldehyde.[4][5]

Q4: What is the most effective method for purifying crude this compound?

A4: this compound is a volatile liquid with a basic character.

  • Distillation : Fractional distillation is the most common and effective method for purifying the final product on a larger scale. Since the product is a liquid, this method can effectively remove non-volatile impurities and unreacted starting materials with different boiling points.

  • Acid-Base Extraction : An initial purification can be achieved by dissolving the crude product in an organic solvent, washing with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer as its salt, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then re-basifying the aqueous layer and extracting the pure amine.

  • Column Chromatography : For small-scale purification and removal of closely related impurities, column chromatography on silica (B1680970) gel can be used. However, the basicity of the amine can cause tailing.[6] To mitigate this, the mobile phase should be treated with a small amount of a basic modifier, such as 0.5-2% triethylamine (B128534) or ammonium hydroxide.[6]

Q5: Can I use other aldehydes or ketones in a reductive amination with 4-methylpiperidine to synthesize other derivatives?

A5: Yes, reductive amination is a versatile method for creating a wide range of N-substituted piperidines.[7] You can use various aldehydes and ketones instead of formaldehyde to introduce different alkyl groups onto the nitrogen of 4-methylpiperidine. However, reactions with bulkier ketones may be slower and require longer reaction times or slightly harsher conditions due to increased steric hindrance.[7]

Data Presentation: Comparison of Synthesis Methods

The table below summarizes and compares the two primary methods for synthesizing this compound from 4-methylpiperidine.

FeatureEschweiler-Clarke ReactionReductive Amination
Starting Materials 4-Methylpiperidine, Formaldehyde, Formic Acid4-Methylpiperidine, Formaldehyde, Reducing Agent
Common Reducing Agent Formic Acid[3]Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)[4][5]
Typical Conditions 80-100 °C (Reflux), 2-12 hoursRoom Temperature, 1-24 hours
Typical Yield High (>90%)[2]Good to Excellent (80-95%)[7]
Advantages High yield, inexpensive reagents, irreversible reaction, no over-alkylation.[1]Mild reaction conditions, high functional group tolerance, one-pot procedure.[5][7]
Disadvantages High temperatures required, corrosive formic acid.Reducing agents can be toxic (especially NaBH₃CN) and more expensive.[5]

Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

This protocol describes the N-methylation of 4-methylpiperidine using formaldehyde and formic acid.

  • Materials :

    • 4-Methylpiperidine

    • Formaldehyde (37% solution in water)

    • Formic Acid (98-100%)

    • Sodium Hydroxide (NaOH) pellets

    • Diethyl ether or Dichloromethane (B109758)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

  • Procedure :

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylpiperidine (1.0 eq).

    • Add formic acid (3.0 eq) to the flask, followed by the slow addition of aqueous formaldehyde (2.5 eq). The initial reaction may be exothermic.

    • Heat the reaction mixture to reflux (approx. 100 °C) using a heating mantle and maintain for 4-6 hours. Monitor the reaction's completion by TLC or GC-MS.

    • After completion, cool the mixture to room temperature. Carefully make the solution strongly basic (pH > 12) by the slow addition of solid NaOH pellets while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude this compound by fractional distillation.

Protocol 2: Synthesis via Reductive Amination

This protocol details the synthesis using sodium triacetoxyborohydride.

  • Materials :

    • 4-Methylpiperidine

    • Formaldehyde (37% solution in water)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer.

  • Procedure :

    • In a round-bottom flask, dissolve 4-methylpiperidine (1.0 eq) in DCE or DCM.

    • Add aqueous formaldehyde (1.2 eq) and stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or GC-MS).

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify by fractional distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient containing 1% triethylamine).

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the synthesis of this compound.

SynthesisWorkflow start Start: 4-Methylpiperidine reaction Reaction Step (Eschweiler-Clarke or Reductive Amination) start->reaction workup Aqueous Work-up (Basification & Extraction) reaction->workup drying Drying Organic Layer (e.g., MgSO4) workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Fractional Distillation) evaporation->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis and purification of this compound.

TroubleshootingYield start Low Yield in Eschweiler-Clarke Reaction q1 Was the reaction heated to reflux (80-100°C)? start->q1 a1_no Action: Increase temperature to reflux and monitor. q1->a1_no No q2 Were excess reagents used? (>2 eq. HCOOH & CH2O) q1->q2 Yes a2_no Action: Repeat with stoichiometric excess of reagents. q2->a2_no No q3 Was the aqueous layer strongly basified (pH>12) before extraction? q2->q3 Yes a3_no Action: Ensure complete deprotonation of the amine salt before extraction. q3->a3_no No a3_yes Consider loss of volatile product during solvent removal or distillation. q3->a3_yes Yes

Caption: Troubleshooting decision tree for low reaction yield in an Eschweiler-Clarke synthesis.

References

Identifying and minimizing byproducts in 1,4-Dimethylpiperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 1,4-Dimethylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify and minimize byproducts, and ensure the successful synthesis of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Eschweiler-Clarke reaction. This reaction involves the methylation of 4-methylpiperidine (B120128) using formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. It is a type of reductive amination that is highly effective for N-methylation of secondary amines.[1][2]

Q2: What are the primary reagents required for the Eschweiler-Clarke synthesis of this compound?

A2: The key reagents are:

  • 4-Methylpiperidine (the starting amine)

  • Formaldehyde (typically as a 37% aqueous solution)

  • Formic acid (acts as both a catalyst and a reducing agent)

Q3: Does the Eschweiler-Clarke reaction produce quaternary ammonium (B1175870) salts?

A3: No, a significant advantage of the Eschweiler-Clarke reaction is that it selectively yields the tertiary amine (this compound) and stops at that stage. The mechanism of the reaction prevents the formation of quaternary ammonium salts, which can be a common byproduct in other methylation methods using alkyl halides.[1][3]

Q4: What is a common intermediate that might be observed during the reaction?

A4: An N-formyl derivative, specifically N-formyl-4-methylpiperidine, can be formed as an intermediate during the reaction.[4] Under certain conditions, incomplete reduction can lead to the presence of this formamide (B127407) in the crude product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is heated to an appropriate temperature (typically around 80-100°C) and maintained for a sufficient duration (e.g., 18 hours or as monitored by TLC/GC).[5]
Improper stoichiometry of reagents.Use a slight excess of formaldehyde and formic acid to ensure complete methylation of the 4-methylpiperidine.
Presence of Unreacted 4-Methylpiperidine Insufficient amount of the methylating agent (formaldehyde).Increase the molar ratio of formaldehyde to 4-methylpiperidine.
Reaction conditions not optimal for complete conversion.Increase reaction temperature or prolong the reaction time. Monitor the reaction progress by GC or TLC until the starting material is consumed.
Formation of N-formyl-4-methylpiperidine Byproduct Incomplete reduction of the N-formyl intermediate.Ensure a sufficient amount of formic acid is present to act as the reducing agent. Prolonging the reaction time at an elevated temperature can also promote the complete reduction to the desired tertiary amine.
Difficulties in Product Isolation The product may be soluble in the aqueous phase after workup.Ensure the aqueous phase is made sufficiently basic (pH > 11) with a strong base like NaOH or KOH before extraction with an organic solvent.[5]
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol provides a general procedure for the N-methylation of 4-methylpiperidine.

Materials:

  • 4-Methylpiperidine

  • Formic Acid (88-98%)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (B78521) (or potassium hydroxide)

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Anhydrous sodium sulfate (B86663) (or magnesium sulfate)

  • Hydrochloric acid (for salt formation if desired)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylpiperidine, formic acid, and formaldehyde. A typical molar ratio is 1 equivalent of the amine to 1.8 equivalents of formic acid and 1.1 equivalents of formaldehyde.[5]

  • Reaction: Heat the mixture to 80-100°C and maintain this temperature with stirring for approximately 18 hours, or until the reaction is complete as monitored by TLC or GC analysis.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add water and a solution of hydrochloric acid (1M) to the flask.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane to remove any non-basic impurities.

    • Make the aqueous layer strongly alkaline (pH > 11) by the slow addition of a concentrated sodium hydroxide solution. Ensure the mixture is cool during this process.

    • Extract the basic aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • The crude this compound can be further purified by distillation or column chromatography on silica (B1680970) gel.

Byproduct Identification and Minimization

Byproduct Identification Method Formation Mechanism Minimization Strategy
N-formyl-4-methylpiperidine GC-MS, NMR (presence of a formyl proton signal ~8 ppm)Incomplete reduction of the intermediate iminium ion by formic acid.Ensure an adequate excess of formic acid is used and allow for sufficient reaction time at the appropriate temperature to drive the reduction to completion.
Unreacted 4-Methylpiperidine GC-MS, TLCIncomplete reaction.Use a slight excess of formaldehyde and formic acid. Ensure the reaction goes to completion by monitoring with TLC or GC.
Mannich-type Byproducts GC-MS, NMRReaction of the starting amine or product with formaldehyde and another nucleophile present in the reaction mixture.[6]Maintain a well-controlled stoichiometry and avoid the presence of other significant nucleophiles.

Visualizing Reaction Pathways and Workflows

Eschweiler_Clarke_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-Methylpiperidine 4-Methylpiperidine Iminium Ion Formation Iminium Ion Formation 4-Methylpiperidine->Iminium Ion Formation Formaldehyde Formaldehyde Formaldehyde->Iminium Ion Formation Formic Acid Formic Acid Hydride Transfer Hydride Transfer Formic Acid->Hydride Transfer Reducing Agent Iminium Ion Formation->Hydride Transfer Intermediate This compound This compound Hydride Transfer->this compound Carbon Dioxide Carbon Dioxide Hydride Transfer->Carbon Dioxide Water Water Hydride Transfer->Water

Experimental_Workflow Start Start Combine Reactants Combine 4-Methylpiperidine, Formaldehyde, and Formic Acid Start->Combine Reactants Heat and Stir Heat to 80-100°C with Stirring Combine Reactants->Heat and Stir Monitor Reaction Monitor by TLC/GC Heat and Stir->Monitor Reaction Work-up Acid-Base Work-up and Extraction Monitor Reaction->Work-up Reaction Complete Purification Distillation or Column Chromatography Work-up->Purification Characterization GC-MS and NMR Analysis Purification->Characterization Final Product Pure this compound Characterization->Final Product

Byproduct_Formation 4-Methylpiperidine 4-Methylpiperidine Desired Reaction Eschweiler-Clarke Reaction 4-Methylpiperidine->Desired Reaction Side Reaction Incomplete Reduction 4-Methylpiperidine->Side Reaction Formaldehyde Formaldehyde Formaldehyde->Desired Reaction Formaldehyde->Side Reaction Formic Acid Formic Acid Formic Acid->Desired Reaction This compound This compound Desired Reaction->this compound N-formyl-4-methylpiperidine N-formyl-4-methylpiperidine Side Reaction->N-formyl-4-methylpiperidine

References

Technical Support Center: N-Alkylation of 1,4-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the N-alkylation of 1,4-dimethylpiperidine. The guidance is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of this compound in a question-and-answer format.

Question: Why is my N-alkylation of this compound resulting in low or no product yield?

Answer:

Low conversion in the N-alkylation of this compound can be attributed to several factors, primarily related to reactant reactivity, reaction conditions, and steric hindrance.

  • Low Reactivity of the Alkylating Agent: The leaving group on your alkylating agent significantly impacts the reaction rate. The general order of reactivity for Sₙ2 reactions is R-I > R-OTf > R-Br > R-Cl.[1] If you are using an alkyl chloride, the reaction will likely be slower and may require more forcing conditions.

    • Solution: Consider switching to a more reactive alkylating agent, such as an alkyl bromide or iodide.[1] If this is not possible, increasing the reaction temperature may help overcome the activation energy barrier.[1] The addition of a catalytic amount of sodium or potassium iodide can also be effective when using alkyl chlorides or bromides.[1]

  • Steric Hindrance: The methyl groups on the this compound ring can sterically hinder the approach of the alkylating agent to the nitrogen atom. This is especially problematic with bulky alkylating agents.

    • Solution: Increasing the reaction temperature and prolonging the reaction time can help overcome steric barriers. Utilizing a high-boiling point solvent like DMF or DMSO can facilitate higher reaction temperatures.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for a successful reaction. An insoluble or too-weak base can lead to a stalled reaction.[1]

    • Solution: Ensure your base is soluble in the chosen solvent. For instance, if using potassium carbonate (K₂CO₃), a polar aprotic solvent like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) is preferable to less polar options like acetone.[1] For weakly reactive systems, a stronger base like sodium hydride (NaH) may be necessary, but this requires strictly anhydrous conditions.[1] A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can also be effective.[1]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature or extending the reaction time.[1]

Question: I am observing the formation of a quaternary ammonium (B1175870) salt as a major byproduct. How can I prevent this over-alkylation?

Answer:

Over-alkylation occurs when the desired tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[1] This is a common side reaction in N-alkylation.

  • Control Stoichiometry: The most straightforward way to minimize over-alkylation is to control the stoichiometry of your reactants.

    • Solution: Use this compound in a slight excess relative to the alkylating agent. This ensures the alkylating agent is more likely to react with the starting secondary amine rather than the product tertiary amine.

  • Slow Addition of Alkylating Agent: Maintaining a low concentration of the alkylating agent throughout the reaction can favor mono-alkylation.

    • Solution: Add the alkylating agent slowly to the reaction mixture, for example, using a syringe pump.[2]

  • Reaction Temperature: Higher temperatures can sometimes promote the second alkylation.

    • Solution: If over-alkylation is a significant issue, try running the reaction at a lower temperature.[1]

  • Alternative Method: Reductive amination is an alternative synthetic route that is less prone to over-alkylation.[1]

Question: My reaction is complete, but I am having difficulty purifying the final product. What are some common purification challenges and solutions?

Answer:

Purification of N-alkylated piperidines can be challenging due to the basic nature of the product and potential for water solubility.

  • Product is Water-Soluble: If the N-alkylated product has high polarity, it may be difficult to extract efficiently from the aqueous phase during workup.

    • Solution: In such cases, techniques like lyophilization (freeze-drying) can be used to remove water. Alternatively, modify the workup procedure to minimize aqueous washes.

  • Removal of Unreacted Starting Material: The basicity of the product and the starting amine are similar, which can make them difficult to separate by chromatography.

    • Solution: If the boiling points are sufficiently different, distillation can be an effective purification method. For column chromatography, a gradient elution with a solvent system containing a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonium hydroxide (B78521) in the mobile phase) can improve separation.

  • Product is an Oil: Many N-alkylated piperidines are oils at room temperature, which can make handling and purification more difficult than for crystalline solids.

    • Solution: If the product is an oil, techniques like Kugelrohr distillation for high-boiling liquids or column chromatography are standard purification methods.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the N-alkylation of this compound?

A1: Polar aprotic solvents are generally preferred for N-alkylation reactions. Acetonitrile (ACN) and dimethylformamide (DMF) are excellent choices as they help to dissolve the amine and the inorganic base, facilitating the reaction.[1] Dichloromethane (B109758) (DCM) can also be used. Alcohols like ethanol (B145695) or methanol (B129727) are generally not recommended as they can act as nucleophiles and compete with the amine, leading to side products.[1]

Q2: Which base should I use for the N-alkylation of this compound?

A2: The choice of base depends on the reactivity of the alkylating agent and the specific reaction conditions.

  • Potassium carbonate (K₂CO₃): A common, inexpensive, and effective base for many N-alkylations. It is crucial to use the anhydrous form and a solvent in which it has reasonable solubility.[1]

  • N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic organic base that is useful for preventing side reactions where the base might otherwise react with the alkylating agent.[1]

  • Sodium hydride (NaH): A very strong, non-nucleophilic base suitable for less reactive systems. It requires strict anhydrous conditions as it reacts violently with water.[1]

Q3: Is it necessary to run the N-alkylation of this compound under an inert atmosphere?

A3: While not always strictly necessary for robust amines and alkyl halides, it is good practice to perform N-alkylation reactions under an inert atmosphere (e.g., nitrogen or argon). This is particularly important when using moisture-sensitive reagents like sodium hydride or if the reactants or products are susceptible to oxidation.[1]

Q4: What are the alternatives to direct N-alkylation with an alkyl halide?

A4: Reductive amination is a highly effective alternative for the synthesis of tertiary amines like N-alkylated this compound. This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride.[3] This method is often preferred as it is less prone to over-alkylation.[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation of this compound with an Alkyl Bromide

Objective: To synthesize an N-alkyl-1,4-dimethylpiperidine via direct alkylation.

Methodology:

  • To a round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).[4]

  • Add anhydrous acetonitrile to create a suspension (approximately 0.1-0.2 M concentration).

  • Stir the mixture at room temperature for 15 minutes under an inert atmosphere.

  • Add the alkyl bromide (1.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor its progress using TLC or LC-MS.

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Filter the solid salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified via column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes, potentially with 1% triethylamine).

ParameterValueNotes
This compound1.0 eq.The nucleophile.
Alkyl Bromide1.1 eq.The electrophile.
Potassium Carbonate2.0 eq.Anhydrous. Acts as the base.
AcetonitrileAnhydrousSolvent.
TemperatureReflux (~82°C)
Reaction Time4-12 hoursMonitor by TLC or LC-MS.
Protocol 2: Reductive Amination of this compound with an Aldehyde

Objective: To synthesize an N-alkyl-1,4-dimethylpiperidine via reductive amination.

Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion. A catalytic amount of acetic acid (1-2 drops) can be added to facilitate this step.[5]

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq.), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

ParameterValueNotes
This compound1.0 eq.The nucleophile.
Aldehyde1.2 eq.The electrophile.
Sodium Triacetoxyborohydride1.5 eq.The reducing agent.
DichloromethaneAnhydrousSolvent.
TemperatureRoom Temperature
Reaction Time2-6 hoursMonitor by TLC or LC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Base (e.g., K2CO3), and Solvent (e.g., ACN) add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide Stir at RT heat Heat to Reflux add_alkyl_halide->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Solids cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (e.g., Chromatography) concentrate->purify

Caption: Experimental workflow for the direct N-alkylation of this compound.

troubleshooting_guide cluster_reagents Reagent Troubleshooting cluster_conditions Condition Troubleshooting cluster_over_alkylation Over-alkylation Solutions start Low Yield or Incomplete Reaction check_reagents Check Reactant Reactivity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions over_alkylation Over-alkylation Observed? start->over_alkylation alkyl_halide Using Alkyl Chloride/Bromide? check_reagents->alkyl_halide steric_hindrance Bulky Alkylating Agent? check_reagents->steric_hindrance base_solvent Base Insoluble in Solvent? check_conditions->base_solvent temp_time Insufficient Temperature/Time? check_conditions->temp_time adjust_stoichiometry Adjust Stoichiometry (excess amine) over_alkylation->adjust_stoichiometry Yes slow_addition Slowly Add Alkylating Agent over_alkylation->slow_addition Yes lower_temp Lower Reaction Temperature over_alkylation->lower_temp Yes reductive_amination Consider Reductive Amination over_alkylation->reductive_amination Yes use_iodide Switch to Alkyl Iodide or Add catalytic NaI/KI alkyl_halide->use_iodide Yes increase_temp_time Increase Temperature and Reaction Time steric_hindrance->increase_temp_time Yes change_solvent_base Switch to Polar Aprotic Solvent (ACN, DMF) or Stronger Base (NaH) base_solvent->change_solvent_base Yes increase_conditions Increase Temperature and/or Reaction Time temp_time->increase_conditions Yes

References

Purification of 1,4-Dimethylpiperidine by fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1,4-Dimethylpiperidine

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of this compound by fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is fractional distillation and why is it necessary for purifying this compound? Fractional distillation is a laboratory technique used to separate a mixture of liquids with close boiling points (typically differing by less than 70°C)[1]. This method is superior to simple distillation because it incorporates a fractionating column between the boiling flask and the condenser[1][2]. This column provides a large surface area (through glass beads, rings, or indentations) for repeated cycles of vaporization and condensation, which enriches the vapor with the more volatile component as it rises[1][3]. This process, equivalent to performing multiple simple distillations in a single apparatus, is crucial for separating this compound from impurities that have similar volatilities, such as synthesis by-products, isomers, or residual solvents.

Q2: What are the key physical properties of this compound relevant to its distillation? Understanding the physical properties of this compound is critical for a successful distillation. Key data is summarized below.

PropertyValueReference
CAS Number 695-15-8[4][5]
Molecular Formula C₇H₁₅N[4][5]
Molecular Weight 113.20 g/mol [4][5]
Boiling Point 129.4°C at 760 mmHg[4]
Density 0.823 g/mL[4]
Flash Point 20.6°C[4]

Q3: What are the common impurities in crude this compound? Impurities can originate from starting materials, side reactions during synthesis, or subsequent work-up steps[6][7]. Common impurities may include:

  • Unreacted starting materials or reagents.

  • Isomers or other piperidine (B6355638) derivatives formed during the reaction[8][9].

  • Residual solvents from the synthesis or extraction steps.

  • Water, which may be introduced during the work-up[10].

Q4: Does this compound form an azeotrope with water? Many amines form azeotropes (constant boiling point mixtures) with water, which cannot be separated by standard distillation[11]. While specific azeotropic data for this compound with water is not readily available in the provided search results, it is a strong possibility. If the distillate appears cloudy, it is a primary indicator of water co-distilling. To mitigate this, the crude material should be thoroughly dried before distillation using a suitable drying agent like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) pellets, as many common drying agents (e.g., magnesium sulfate) are not effective for amines.

Q5: What type of fractionating column is recommended for this purification? The choice of column depends on the required separation efficiency.

  • Vigreux Column: Good for general-purpose distillations where impurities have a reasonably different boiling point. The indentations provide the necessary surface area[1][3].

  • Packed Columns: For separating components with very close boiling points, a column packed with random packing materials like Raschig rings or Pro-Pak® packing offers a higher number of theoretical plates and thus better separation efficiency[3][12]. As a general rule, smaller diameter columns are more efficient with small-sized random packings[12].

Q6: What are the critical safety precautions for distilling this compound? Safety is paramount during distillation, especially with flammable organic compounds.[13]

  • Ventilation: Always perform the distillation in a well-ventilated fume hood[14][15].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or a face shield, and chemical-resistant gloves[14][16].

  • Fire Safety: this compound has a low flash point (20.6°C), making its vapors highly flammable[4]. Keep all ignition sources away from the apparatus, and have a dry-chemical (Class B) fire extinguisher readily accessible[13][15].

  • Apparatus Integrity: Inspect all glassware for cracks before use. Ensure all joints are properly sealed and clamped to prevent vapor leaks[15].

  • Heating: Use a heating mantle with a stirrer or an oil bath for controlled, even heating. Never distill to dryness, as this can lead to the formation of explosive peroxides in some compounds and cause the flask to break[14].

  • Unattended Operation: Never leave a distillation unattended while it is actively heating[14][17].

Troubleshooting Guide

Problem: The distillation temperature is fluctuating and will not stabilize.

  • Possible Cause: The heating rate is inconsistent or too high, causing "bumping" and superheating instead of smooth boiling.

    • Solution: Reduce the heating rate to maintain a slow, steady distillation rate of 1-2 drops per second. Ensure the stir bar is rotating at a sufficient speed.

  • Possible Cause: The distillation column is not properly insulated, leading to heat loss from drafts.

    • Solution: Loosely wrap the fractionating column with glass wool or aluminum foil to ensure an equilibrium between ascending vapor and descending liquid (reflux)[1].

  • Possible Cause: The thermometer bulb is positioned incorrectly.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser[1].

Problem: The crude material is boiling, but no distillate is being collected.

  • Possible Cause: There is a leak in the system, preventing vapor from reaching the condenser.

    • Solution: Turn off the heat, allow the apparatus to cool, and re-check all joints and connections to ensure they are airtight.

  • Possible Cause: The heating temperature is insufficient for the vapor to travel the length of the column.

    • Solution: Gradually increase the heating mantle temperature. If the column is very long, consider insulating it to minimize heat loss.

  • Possible Cause: The condenser is not functioning correctly due to inadequate coolant flow.

    • Solution: Ensure a steady flow of cold water through the condenser, entering at the bottom inlet and exiting at the top outlet.

Problem: The liquid in the distillation flask is bumping violently.

  • Possible Cause: The flask is too full.

    • Solution: The distillation flask should never be filled more than two-thirds of its capacity to allow for smooth boiling[15].

  • Possible Cause: Inadequate stirring or lack of boiling chips.

    • Solution: Use a magnetic stir bar and stir plate to ensure constant agitation. If not using a stirrer, add a few fresh boiling chips to the liquid before heating. Never add boiling chips to a hot liquid.

Problem: The final product purity is low, even after careful distillation.

  • Possible Cause: The distillation rate was too fast.

    • Solution: A high distillation rate does not allow for proper equilibrium in the column, reducing separation efficiency. Repeat the distillation at a much slower rate.

  • Possible Cause: The fractionating column has insufficient theoretical plates for the separation.

    • Solution: Switch to a longer column or one with a more efficient packing material (e.g., Pro-Pak®) to increase the number of theoretical plates[12].

  • Possible Cause: An azeotrope may have formed.

    • Solution: Ensure the starting material is rigorously dried before distillation. If an azeotrope is confirmed, alternative purification methods like extractive distillation or chemical drying may be necessary[11].

Experimental Protocol: Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials & Equipment:

  • Crude this compound

  • Drying agent (e.g., KOH pellets)

  • Round-bottom flask (sized so the liquid fills 1/2 to 2/3 of its volume)

  • Magnetic stir bar

  • Heating mantle with stirrer control

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 150°C range)

  • Liebig condenser

  • Receiving flask(s) (e.g., round-bottom flasks or Erlenmeyer flasks)

  • Glassware clips and clamps

  • Tubing for condenser water

Procedure:

  • Pre-treatment (Drying): If the crude product is suspected to contain water, add a suitable drying agent like potassium hydroxide pellets and stir for several hours or overnight. Decant or filter the dried liquid into the distillation flask.

  • Apparatus Setup:

    • Place the magnetic stir bar and the dried crude this compound into the distillation flask.

    • Assemble the fractional distillation apparatus in a fume hood. Clamp the flask securely within the heating mantle.

    • Attach the fractionating column to the flask and the distillation head to the top of the column.

    • Insert the thermometer so the bulb is correctly positioned.

    • Attach the condenser to the side-arm of the distillation head and secure it with a clamp. Connect the water tubing (in at the bottom, out at the top).

    • Place the receiving flask at the end of the condenser. Use clips to secure the glassware joints.

  • Distillation:

    • Begin stirring and turn on the cooling water to the condenser.

    • Gradually heat the flask. Observe the liquid as it begins to boil and the vapor starts to rise up the column.

    • A ring of condensing vapor should slowly ascend the column. Adjust the heat to maintain a slow ascent.

    • The temperature on the thermometer will rise and then stabilize as the first fraction (typically low-boiling impurities or solvents) begins to distill. Collect this "forerun" in a separate receiving flask.

    • Once the forerun has been collected, the temperature may drop slightly before rising again to the boiling point of the main product.

    • When the temperature stabilizes at or near the boiling point of this compound (approx. 129°C), switch to a clean, pre-weighed receiving flask to collect the main fraction.

    • Maintain a steady distillation rate of 1-2 drops per second by carefully controlling the heat. Record the stable temperature range.

  • Shutdown:

    • When only a small amount of liquid remains in the distillation flask, or if the temperature begins to rise or fall sharply, stop the distillation by removing the heating mantle. Never distill to dryness.

    • Allow the entire apparatus to cool to room temperature before disassembling.

  • Analysis: Analyze the purified fraction(s) using appropriate methods (e.g., GC-MS, NMR) to confirm purity.

Visualizations

experimental_workflow crude Crude this compound pretreat Pre-treatment (Drying with KOH) crude->pretreat setup Apparatus Setup pretreat->setup distill Fractional Distillation setup->distill collect_forerun Collect Forerun (Low BP Impurities) distill->collect_forerun collect_main Collect Main Fraction (129°C) distill->collect_main collect_residue High BP Residue distill->collect_residue analyze Purity Analysis (GC, NMR) collect_main->analyze pure_product Pure Product analyze->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_workflow p1 Problem: Poor Separation c1a Temp. Fluctuating? p1->c1a Check c1b Distillation Too Fast? p1->c1b Check c1c Inefficient Column? p1->c1c Check p2 Problem: No Distillate c2a System Leak? p2->c2a Check c2b Insufficient Heat? p2->c2b Check s1a Insulate Column & Control Heat c1a->s1a Yes s1b Reduce Heating Rate c1b->s1b Yes s1c Use Longer or Packed Column c1c->s1c Yes s2a Check & Reseal Joints c2a->s2a Yes s2b Increase Heat Slowly & Insulate Column c2b->s2b Yes

Caption: Troubleshooting logic for common distillation issues.

References

Technical Support Center: Purification of Crude 1,4-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of crude 1,4-Dimethylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of crude this compound is highly dependent on its synthetic route. A common and efficient method for its synthesis is the catalytic hydrogenation of 2,4-lutidine. Impurities from this process can include:

  • Unreacted Starting Material: 2,4-lutidine.

  • Partially Hydrogenated Intermediates: Various tetrahydropyridine (B1245486) and dihydropyridine (B1217469) isomers.

  • Oxidation Products: A yellow discoloration in the crude product often suggests the presence of oxidation byproducts.[1]

  • Catalyst Residues: Traces of the hydrogenation catalyst (e.g., palladium, platinum, rhodium on carbon).

  • Solvent Residues: Residual solvents used in the synthesis and workup.

Q2: My crude this compound has a yellow tint. What causes this and how can I remove it?

A2: A yellow color in piperidine (B6355638) derivatives is typically indicative of oxidation products.[1] While these may be minor impurities, they can be removed to obtain a high-purity, colorless product.

  • Purification Method: Fractional distillation under reduced pressure is generally effective at removing these colored, often less volatile, impurities.

  • Preventative Measures: To minimize oxidation, store purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[1]

Q3: I am having trouble with my distillation. What are the optimal conditions for purifying this compound?

A3: Fractional distillation is a primary method for purifying this compound. For optimal separation, especially from closely boiling impurities, vacuum distillation is recommended as it lowers the boiling points and can prevent thermal degradation.[2][3][4]

  • Recommendation: Perform fractional distillation under reduced pressure.[5] The appropriate pressure and temperature will depend on the specific impurities present. It is advisable to perform a small-scale test distillation to determine the optimal conditions for your specific batch.

Q4: Can I use acid-base extraction to purify my this compound?

A4: Yes, acid-base extraction is a highly effective technique for separating basic piperidine derivatives from neutral and acidic impurities.[6][7][8][9][10] The process involves:

  • Dissolving the crude product in a suitable organic solvent.

  • Extracting with an aqueous acidic solution (e.g., 1 M HCl), which protonates the basic piperidine, transferring it to the aqueous layer.[6]

  • Washing the aqueous layer with an organic solvent to remove any remaining neutral impurities.

  • Basifying the aqueous layer (e.g., with NaOH or KOH) to deprotonate the piperidinium (B107235) salt, regenerating the free base.[6]

  • Extracting the purified this compound back into an organic solvent.

  • Drying and concentrating the organic phase to yield the purified product.

Q5: My this compound is streaking on my silica (B1680970) gel column. How can I improve the separation?

A5: The basicity of the piperidine nitrogen leads to strong interactions with the acidic silanol (B1196071) groups on the surface of the silica gel, causing streaking and poor separation.[5][11]

  • Solution: To mitigate this, add a small amount (0.5-2%) of a basic modifier, such as triethylamine (B128534) or a few drops of ammonium (B1175870) hydroxide, to the mobile phase.[5][11] This will compete with your product for the acidic sites on the silica gel, resulting in better peak shape and improved separation. Alternatively, using a less acidic stationary phase like neutral alumina (B75360) can also be beneficial.[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Distillation - Inefficient fractional distillation column.- Azeotrope formation with impurities.[1]- Use a longer, more efficient distillation column.- Perform the distillation under reduced pressure to alter boiling points.[5]- Consider an alternative purification method like acid-base extraction or column chromatography.
Product is an Oil Instead of a Solid After Purification - Presence of residual solvent.- The presence of impurities can depress the melting point.- Dry the product under high vacuum for an extended period.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal.- If the free base is an oil at room temperature, consider converting it to a salt (e.g., hydrochloride salt) which is often a crystalline solid and can be purified by recrystallization.[13]
Multiple Peaks in HPLC/GC Analysis of Purified Product - The free base can interact with the column, causing peak broadening or splitting.[11]- Isomers may be present.- On-column degradation.- For HPLC, adjust the mobile phase pH with an acid (e.g., TFA) or add a competing base (e.g., triethylamine).[11]- For GC, ensure the injection port temperature is not causing decomposition.- Use a high-resolution column to separate potential isomers.
Low Recovery After Column Chromatography - Irreversible binding of the basic product to the acidic silica gel.[12]- Add a basic modifier (e.g., triethylamine) to the eluent.[12]- Use a less acidic stationary phase like alumina.[12]- Ensure the chosen eluent system provides an appropriate Rf value (0.2-0.4) on TLC before running the column.[14]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M aqueous HCl solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the aqueous layer. Repeat the extraction of the organic layer twice more with fresh 1 M HCl.[6]

  • Neutral Wash: Combine all aqueous extracts and wash with a small portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated NaOH solution until the pH is >12 (confirm with pH paper).[6]

  • Back Extraction: Extract the basic aqueous layer three times with a fresh organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guideline for the chromatographic purification of this compound.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), with the addition of 0.5-1% triethylamine to prevent streaking.[5] Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.3 for the this compound.

  • Column Packing: Prepare a slurry of the silica gel in the initial, less polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.[15]

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purity Assessment by GC-MS

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Use a capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[16]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[16]

  • Temperatures:

    • Inlet Temperature: 250°C[16]

    • Ion Source Temperature: 230°C[16]

    • MS Quadrupole Temperature: 150°C[16]

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection: Inject a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Data Analysis: Analyze the resulting chromatogram to determine the relative peak areas, which correspond to the purity of the sample. The mass spectrum will help in identifying the main component and any impurities.

Data Presentation

Table 1: Comparison of Purification Techniques for Piperidine Derivatives

Purification Technique Typical Purity Achieved Expected Yield Advantages Disadvantages
Fractional Distillation >98%70-90%Good for large quantities; effective for separating compounds with different boiling points.Can be energy-intensive; may not separate azeotropes or closely boiling isomers.[1]
Acid-Base Extraction >99%80-95%Highly selective for basic compounds; scalable and cost-effective.[6]Requires multiple extraction steps; may not be suitable for acid or base-sensitive compounds.
Column Chromatography >99.5%60-80%High resolution for a wide range of impurities; adaptable to different scales.[17]Can be time-consuming and requires significant solvent volumes; product loss on the column is possible.[12]
Crystallization (as a salt) >99.5%50-70%Can yield very high purity material; cost-effective for large scales.[17]Finding a suitable crystallization solvent can be challenging; may not be suitable for all compounds.[11]

Visualizations

experimental_workflow crude Crude this compound purity_check1 Purity Assessment (GC-MS/TLC) crude->purity_check1 decision Purity > 99%? purity_check1->decision pure_product Pure Product decision->pure_product Yes purification Purification Step decision->purification No purity_check2 Purity Assessment (GC-MS/TLC) purification->purity_check2 purity_check2->decision

Caption: General experimental workflow for the purification of this compound.

acid_base_extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude_org Crude Product in Organic Solvent neutral_impurities Neutral/Acidic Impurities product_salt Product as Salt (Protonated) crude_org->product_salt Add Aqueous Acid (e.g., HCl) pure_org Purified Product in Organic Solvent product_salt->crude_org product_salt->pure_org Add Base (e.g., NaOH), then extract with Organic Solvent

Caption: Logical relationship in an acid-base extraction for purifying a basic compound.

troubleshooting_chromatography start Poor Separation/ Streaking on Silica Gel cause Cause: Basic amine interacts with acidic silica start->cause solution1 Add Basic Modifier to Eluent (e.g., 0.5-2% Triethylamine) cause->solution1 solution2 Use Amine-Deactivated Silica Gel cause->solution2 solution3 Use a Different Stationary Phase (e.g., Alumina) cause->solution3 result Improved Separation solution1->result solution2->result solution3->result

References

Stability issues of 1,4-Dimethylpiperidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,4-Dimethylpiperidine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are its behavior under acidic and basic conditions.

  • Acidic Conditions: In the presence of acids, this compound, a tertiary amine, will be protonated to form a stable piperidinium (B107235) salt. While the piperidine (B6355638) ring itself is generally stable to ring-opening under mild acidic conditions, the formation of a salt will alter its physical properties, such as solubility.

  • Basic Conditions: Under strong basic conditions, particularly with elevated temperatures, this compound can be susceptible to degradation through a process known as Hofmann elimination. This reaction can lead to the formation of alkenes and other byproducts.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is significantly influenced by pH.

  • Neutral to Mildly Acidic pH (pH 4-7): In this range, this compound is expected to be largely protonated and exist as the corresponding piperidinium salt. In this form, it is generally stable.

  • Strongly Acidic pH (pH < 4): At very low pH, the compound will be fully protonated. The high concentration of acid could potentially catalyze unforeseen degradation pathways if other reactive functional groups are present in the molecule or impurities exist.

  • Mildly Basic pH (pH 7-10): In this range, a significant portion of the compound will be in its free base form. It is generally stable at room temperature in the absence of strong nucleophiles or oxidizing agents.

  • Strongly Basic pH (pH > 10) and Heat: Under these conditions, the risk of Hofmann elimination increases, leading to the degradation of the molecule.

Q3: Is this compound susceptible to thermal degradation?

A3: this compound as a free base is a relatively volatile compound. While it is generally stable at room temperature, prolonged exposure to high temperatures, especially in the presence of basic catalysts, can induce degradation via Hofmann elimination. It is recommended to store the compound in a cool, well-ventilated area.

Q4: What are the expected degradation products of this compound under basic conditions?

A4: Under basic conditions with heating, this compound can undergo Hofmann elimination. This reaction involves the formation of a quaternary ammonium (B1175870) salt intermediate, which then eliminates a proton to form an alkene. The expected major degradation product would be N-methyl-N-(pent-4-en-1-yl)methanamine, along with minor isomers, resulting from the opening of the piperidine ring.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected Salt Precipitation in Acidic Media The acidic solution is causing the protonation of this compound, forming a less soluble piperidinium salt.- Confirm the identity of the precipitate by analytical methods (e.g., NMR, IR).- If salt formation is confirmed, consider using a different acid or solvent system to improve solubility.- Adjust the pH to a less acidic range if the experimental conditions permit.
Loss of Compound and Appearance of New Peaks in HPLC/GC after Treatment with Base and Heat Degradation of this compound via Hofmann elimination.- Analyze the new peaks by mass spectrometry (MS) to identify potential degradation products consistent with Hofmann elimination.- Avoid high temperatures when working with this compound under basic conditions.- If heating is necessary, consider using a milder base or protecting the amine functionality if possible.
Inconsistent Reaction Yields or Rates The basicity of this compound may be affecting the reaction by neutralizing acidic reagents or catalyzing side reactions.- Determine the pKa of this compound in the reaction solvent to understand its basic strength.- Consider using a non-nucleophilic, sterically hindered base as an alternative if the basicity of this compound is interfering.- Perform control experiments without the substrate to understand the effect of this compound on the reaction components.

Data Presentation

The following tables provide an illustrative example of how quantitative data from a forced degradation study of this compound could be presented. The data shown is hypothetical and should be replaced with experimentally determined values.

Table 1: Illustrative Degradation of this compound under Various Stress Conditions

Condition Duration % Degradation (Hypothetical) Major Degradation Products (Hypothetical Retention Time)
Acidic (0.1 M HCl, 60°C)24 h< 5%Minor peaks at various retention times
Basic (0.1 M NaOH, 60°C)24 h35%Major peak at 8.5 min (Hofmann product)
Oxidative (3% H₂O₂, RT)24 h10%Peak at 10.2 min (N-oxide)
Thermal (80°C, solid)72 h< 2%No significant degradation
Photolytic (ICH Q1B)7 days< 1%No significant degradation

Table 2: Illustrative pH-Dependent Degradation of this compound at 60°C

pH Buffer System Degradation Rate Constant (k, day⁻¹) (Hypothetical) Half-life (t½, days) (Hypothetical)
2.0HCl0.005138.6
7.0Phosphate0.002346.5
12.0NaOH0.02527.7

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or charged aerosol detector (CAD)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at 80°C for 24, 48, and 72 hours.

    • Prepare a solution of the heat-stressed solid for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, prepare samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a developed HPLC method. An example of starting conditions could be:

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: As this compound lacks a strong chromophore, detection can be challenging with UV. A Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) would be more suitable. If using UV, detection might be possible at low wavelengths (e.g., < 210 nm).

Mandatory Visualization

Stability_Under_Acidic_Conditions 1_4_Dimethylpiperidine This compound (Free Base) Piperidinium_Salt 1,4-Dimethylpiperidinium Salt (Protonated) 1_4_Dimethylpiperidine->Piperidinium_Salt Protonation Acid Acid (H⁺) Acid->Piperidinium_Salt

Caption: Protonation of this compound in acidic conditions.

Stability_Under_Basic_Conditions cluster_main Hofmann Elimination Pathway 1_4_Dimethylpiperidine This compound Quaternary_Ammonium Quaternary Ammonium Intermediate 1_4_Dimethylpiperidine->Quaternary_Ammonium Alkylation (Trace Impurities) or in situ formation Hofmann_Product N-methyl-N-(pent-4-en-1-yl)methanamine (Major Product) Quaternary_Ammonium->Hofmann_Product Elimination Base Strong Base (e.g., OH⁻) Base->Quaternary_Ammonium Heat Heat (Δ) Heat->Quaternary_Ammonium

Caption: Hofmann elimination of this compound in basic conditions.

Experimental_Workflow Start Start: this compound Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sample_Preparation Sample Preparation (Neutralization, Dilution) Stress_Conditions->Sample_Preparation Analysis HPLC/MS Analysis Sample_Preparation->Analysis Data_Evaluation Data Evaluation (Identify Degradants, Quantify Loss) Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

Caption: Workflow for a forced degradation study of this compound.

Navigating the Pilot Plant Synthesis of 1,4-Dimethylpiperidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting the pilot plant production of 1,4-Dimethylpiperidine. This document outlines solutions to common issues encountered during the scale-up of two primary synthetic routes: the catalytic hydrogenation of 4-methylpyridine (B42270) to 4-methylpiperidine (B120128) followed by Eschweiler-Clarke methylation, and a direct reductive amination pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: The primary challenges during the pilot plant production of this compound include managing the exothermic nature of both the hydrogenation and methylation reactions, ensuring efficient catalyst activity and preventing its deactivation, controlling the formation of impurities, and achieving consistent product purity during downstream processing.

Q2: How can I minimize the formation of N-oxide impurities during the synthesis?

A2: N-oxide formation is a potential side reaction. To minimize its occurrence, ensure the complete exclusion of air (oxygen) from the reaction system, particularly during the catalytic hydrogenation step. Utilizing a nitrogen or argon blanket and ensuring all vessels and transfer lines are properly purged is critical.

Q3: What are the key safety precautions for handling the reagents involved in this synthesis at a pilot scale?

A3: Both 4-methylpyridine and formaldehyde (B43269) are hazardous materials. It is imperative to work in a well-ventilated area, preferably within a contained system, and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[1][2] Proper grounding and bonding of equipment are necessary to prevent static discharge, especially when handling flammable solvents.[3] A comprehensive understanding of the Safety Data Sheets (SDS) for all chemicals is mandatory before commencing any work.[1][2][3]

Troubleshooting Guides

Catalytic Hydrogenation of 4-Methylpyridine

This initial step involves the reduction of 4-methylpyridine to 4-methylpiperidine, typically using a catalyst such as platinum oxide (PtO2) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

Issue Potential Cause Troubleshooting Steps
Low or Stalled Conversion Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent (e.g., sulfur compounds). The catalyst may also sinter at high temperatures.[4][5]- Ensure high purity of 4-methylpyridine and solvents. - Pretreat the feedstock to remove potential poisons. - Consider using a more robust catalyst or a guard bed to remove impurities before the main reactor. - Optimize the reaction temperature to avoid sintering.
Insufficient Hydrogen Pressure: Inadequate hydrogen pressure will slow down the reaction rate.- Verify the integrity of the reactor seals and connections to prevent leaks. - Ensure the hydrogen supply can maintain the set pressure throughout the reaction.
Poor Mass Transfer: Inefficient mixing can lead to poor contact between the catalyst, substrate, and hydrogen.- Increase the agitation speed to ensure the catalyst is well suspended. - Optimize the design of the impeller and baffles in the reactor for better mixing.
Formation of Byproducts Over-hydrogenation: Hydrogenolysis of the C-N bond can occur, leading to ring-opening byproducts.- Optimize the reaction temperature and pressure to favor the desired hydrogenation. - Screen different catalysts and catalyst loadings to improve selectivity.
Incomplete Hydrogenation: The presence of starting material or partially hydrogenated intermediates.- Increase the reaction time or catalyst loading. - Ensure adequate hydrogen supply and mixing.
Eschweiler-Clarke Methylation of 4-Methylpiperidine

This step involves the N-methylation of 4-methylpiperidine using formaldehyde and formic acid to yield this compound.[6][7]

Issue Potential Cause Troubleshooting Steps
Incomplete Methylation Insufficient Reagents: Inadequate amounts of formaldehyde or formic acid will lead to incomplete conversion.- Use a molar excess of both formaldehyde and formic acid.[6] - Ensure accurate dosing of reagents.
Low Reaction Temperature: The reaction rate is temperature-dependent.- Maintain the reaction temperature, typically near boiling, to ensure a reasonable reaction rate.[6][7]
Formation of Formylated Impurity Incomplete Reduction: The intermediate N-formyl-4-methylpiperidine may be present if the reduction step is not complete.- Ensure a sufficient excess of formic acid is used as the reducing agent. - Increase the reaction time or temperature to drive the reduction to completion.
Runaway Reaction/Poor Heat Control Highly Exothermic Reaction: The reaction between the amine and formaldehyde is exothermic, and heat removal can be challenging at a larger scale.[8][9]- Implement controlled, slow addition of formaldehyde to the reaction mixture. - Ensure the pilot plant reactor has adequate cooling capacity. - Consider using a semi-batch process to better manage the exotherm.
Product Isolation Difficulties Emulsion Formation during Workup: The presence of unreacted formic acid and the amine product can lead to emulsions during the aqueous workup.- Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide) before extraction. - Use brine washes to help break emulsions.

Experimental Protocols

Pilot Plant Scale Synthesis of 4-Methylpiperidine via Catalytic Hydrogenation

Objective: To produce 4-methylpiperidine from 4-methylpyridine in high yield and purity.

Materials:

  • 4-Methylpyridine (high purity)

  • Platinum(IV) oxide (PtO2) or 5% Palladium on Carbon (Pd/C)

  • Glacial Acetic Acid (solvent)

  • Hydrogen gas (high pressure)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

Equipment:

  • High-pressure hydrogenation reactor (pilot scale) equipped with temperature and pressure controls, a mechanical stirrer, and a cooling jacket.

  • Filtration system for catalyst removal.

  • Extraction and distillation apparatus.

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with 4-methylpyridine and glacial acetic acid.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the PtO2 or Pd/C catalyst. The typical catalyst loading is in the range of 1-5 mol%.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar) and begin stirring.[10]

  • Reaction Monitoring: Heat the reaction mixture to the target temperature (e.g., 25-50 °C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 6-10 hours.[10]

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

  • Neutralization and Extraction: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-methylpiperidine can be purified by distillation. A study has shown that this hydrogenation can afford the desired product in excellent yield.[3]

Pilot Plant Scale Synthesis of this compound via Eschweiler-Clarke Methylation

Objective: To methylate 4-methylpiperidine to this compound.

Materials:

  • 4-Methylpiperidine

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88-98%)

  • Sodium Hydroxide (B78521) (for neutralization)

  • Dichloromethane (for extraction)

Equipment:

  • Jacketed glass reactor with a reflux condenser, mechanical stirrer, and temperature probe.

  • Addition funnel.

  • Extraction and distillation apparatus.

Procedure:

  • Reactor Setup: Charge the reactor with 4-methylpiperidine and formic acid. A typical molar ratio is 1 equivalent of amine to 4-5 equivalents of formic acid.[6]

  • Reagent Addition: Slowly add formaldehyde (2-2.2 equivalents) to the stirred mixture via an addition funnel.[6] Control the addition rate to manage the initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (around 100 °C) and maintain it for several hours (typically 6-12 hours) until the evolution of carbon dioxide ceases.[6]

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by fractional distillation. A representative procedure for a similar reaction reports a yield of 98% after purification.[5]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterCatalytic Hydrogenation + Eschweiler-ClarkeDirect Reductive Amination
Starting Materials 4-Methylpyridine, H₂, Formaldehyde, Formic Acid4-Methylpiperidine, Methylating Agent, Reducing Agent
Number of Steps TwoOne
Key Process Conditions High pressure (hydrogenation), elevated temp. (methylation)Varies with reducing agent, often milder conditions
Typical Yield Hydrogenation: >95%[3], Methylation: >90%[11]Dependent on specific reagents and conditions
Potential Byproducts Incomplete hydrogenation products, over-methylation products, N-formyl intermediateOver-alkylation products (quaternary salts), unreacted starting materials
Scale-up Considerations Handling of high-pressure hydrogen, exotherm management in both stepsChoice of reducing agent, potential for over-alkylation

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: One-Step Synthesis (Alternative) A 4-Methylpyridine B Catalytic Hydrogenation (H₂, Pd/C or PtO₂) A->B C 4-Methylpiperidine B->C D Eschweiler-Clarke Methylation (HCHO, HCOOH) C->D E This compound D->E F 4-Methylpiperidine G Reductive Amination (Methylating agent, Reducing agent) F->G H This compound G->H

Caption: Synthetic routes to this compound.

Logical Relationship of Troubleshooting in Catalytic Hydrogenation

G Problem Low Conversion Cause1 Catalyst Poisoning Problem->Cause1 Cause2 Low H₂ Pressure Problem->Cause2 Cause3 Poor Mixing Problem->Cause3 Solution1a Purify Starting Materials Cause1->Solution1a Solution1b Use Guard Bed Cause1->Solution1b Solution2 Check for Leaks Cause2->Solution2 Solution3 Increase Agitation Cause3->Solution3

Caption: Troubleshooting low conversion in hydrogenation.

Quality Control

The purity of the final this compound product is crucial. The following spectroscopic data can be used for identification and quality assessment.

  • Mass Spectrometry (Electron Ionization): The mass spectrum of this compound is available in the NIST WebBook and can be used for confirmation of the molecular weight (113.20 g/mol ).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and identification of impurities. Common impurities might include unreacted 4-methylpiperidine, N-formyl-4-methylpiperidine, or byproducts from side reactions. Public databases and literature can provide reference spectra for common solvents and impurities.[12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups and confirm the absence of certain impurities, such as the carbonyl stretch from an N-formyl impurity.

By following the guidelines and troubleshooting steps outlined in this technical support center, researchers and production chemists can more effectively navigate the challenges of scaling up the synthesis of this compound for pilot plant production.

References

Technical Support Center: Resolving Enantiomers of 1,4-Dimethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral resolution of 1,4-dimethylpiperidine derivatives. The following information addresses common challenges and provides detailed protocols for key separation techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic mixtures of this compound derivatives?

A1: The most common and effective methods for resolving racemic piperidine (B6355638) derivatives include:

  • Diastereomeric Salt Formation: This classical technique involves reacting the racemic base (this compound derivative) with an enantiomerically pure chiral acid to form diastereomeric salts.[1][2] These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful tool for both analytical and preparative separation of enantiomers.[4][5] Polysaccharide-based columns are frequently used for this class of compounds.[4]

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases, to selectively catalyze a reaction (e.g., acylation) on one enantiomer in the racemic mixture, a process known as kinetic resolution.[6][7] This allows the reacted and unreacted enantiomers to be separated, though the theoretical maximum yield for a single enantiomer is 50%.[8]

Q2: How do I select the most appropriate resolution method for my specific this compound derivative?

A2: The choice of method depends on several factors, including the scale of the separation, the chemical properties of your derivative, available equipment, and desired purity. For large-scale separations, diastereomeric salt formation is often economically viable.[2] For high-purity analytical or small-scale preparative work, chiral HPLC is typically the method of choice.[9] Enzymatic resolution is valuable when high selectivity is required and a suitable enzyme is known for a specific functional group on the derivative.[10]

Q3: My diastereomeric salt crystallization is not working. What are the common causes of failure?

A3: Common issues include the formation of an oil instead of crystals, no precipitation, or poor diastereomeric excess (d.e.) in the resulting crystals. These problems often stem from an inappropriate choice of resolving agent or solvent.[1] Empirical screening of several chiral acids and solvent systems is a standard practice to identify conditions that yield well-defined, easily separable crystals.[11]

Q4: I am not getting good separation using chiral HPLC. What parameters should I optimize?

A4: Poor resolution in chiral HPLC is typically related to the selection of the chiral stationary phase (CSP) or the mobile phase composition.[12] For basic compounds like piperidine derivatives, adding a small amount of an amine modifier (e.g., diethylamine (B46881), DEA) to the mobile phase is often necessary to improve peak shape and resolution. Screening different mobile phase systems (e.g., normal phase vs. reversed-phase) and varying the alcohol modifier (e.g., isopropanol (B130326), ethanol) can significantly impact selectivity.[5]

Q5: Can the resolved diastereomeric salt be used directly in the next synthetic step?

A5: Yes, a significant advantage of this method is that the isolated, purified diastereomeric salt can often be used directly in subsequent reactions, such as amide bond formations, without needing to first liberate the free base.[13] This can make the overall synthetic sequence more efficient.

Troubleshooting Guides

Diastereomeric Salt Resolution
Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form (Oiling Out) The diastereomeric salt is more soluble in the chosen solvent than desired, or its melting point is below the experiment's temperature.Screen a variety of solvents with different polarities (e.g., ethanol (B145695), acetone, ethyl acetate (B1210297), isopropanol). Try using solvent mixtures. Ensure the starting racemic mixture is of high purity.
Poor Diastereomeric Excess (d.e.) The solubilities of the two diastereomeric salts are too similar in the chosen solvent system. The crystallization occurred too quickly, trapping impurities.Recrystallize the salt multiple times to enhance purity. Slow down the crystallization process by reducing the cooling rate. Experiment with different resolving agents; tartaric acid and mandelic acid derivatives are common choices.[11]
Low Yield of Desired Diastereomer The desired diastereomeric salt has significant solubility in the mother liquor.Optimize the solvent volume to the minimum required for dissolution at a higher temperature. Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration to maximize precipitation.
Difficulty Liberating Free Base Incomplete neutralization of the salt. Emulsion formation during the extraction process.Monitor the pH during basification to ensure complete neutralization (e.g., with 1M NaOH).[14] To break emulsions, add a saturated brine solution or filter the mixture through a pad of Celite.[14]
Chiral HPLC Separation
Problem Potential Cause(s) Suggested Solution(s)
No Separation (Co-elution) The selected Chiral Stationary Phase (CSP) does not provide chiral recognition for the analyte. The mobile phase composition is not optimal.Screen different CSPs (e.g., polysaccharide-based like Chiralcel OD, OJ; or protein-based).[4][5] Modify the mobile phase composition by changing the organic modifier or its percentage.
Poor Resolution (Overlapping Peaks) Suboptimal mobile phase strength or composition. High flow rate.Decrease the flow rate to increase the number of theoretical plates. Optimize the mobile phase; for normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol in hexane).
Poor Peak Shape (Tailing) Strong, undesirable interactions between the basic amine of the piperidine and residual acidic sites on the silica (B1680970) support.Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (B128534) (TEA), to block active sites and improve peak symmetry.
Irreproducible Retention Times Changes in mobile phase composition (e.g., evaporation of a volatile component). Temperature fluctuations. Column degradation.Ensure the mobile phase is fresh and well-mixed. Use a column thermostat to maintain a constant temperature. Use a guard column to protect the analytical column.

Experimental Protocols

Protocol 1: General Method for Diastereomeric Salt Resolution
  • Salt Formation: Dissolve one equivalent of the racemic this compound derivative in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, heating gently if necessary.

  • Crystallization: Add the resolving agent solution to the racemic mixture solution while stirring. If precipitation does not occur immediately, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Analysis: Determine the diastereomeric excess of the crystalline salt using an appropriate analytical method (e.g., chiral HPLC of the liberated free base or NMR with a chiral shift reagent).

  • Purification: If the desired purity has not been achieved, recrystallize the salt from a fresh portion of the solvent.

  • Liberation of Free Base: Suspend the purified diastereomeric salt in a biphasic system (e.g., ethyl acetate and water). Add a base (e.g., 1M NaOH or K₂CO₃) and stir until all solids have dissolved and the aqueous layer is basic.[14]

  • Extraction: Separate the layers and extract the aqueous layer multiple times with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free base.

Protocol 2: General Method for Chiral HPLC Method Development
  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-derived CSPs such as cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points for piperidine derivatives.[4]

  • Mobile Phase Screening (Normal Phase):

    • Prepare a standard solution of the racemic this compound derivative (~1 mg/mL).

    • Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Inject the sample and monitor the separation.

    • If resolution is poor, systematically vary the percentage of isopropanol (e.g., to 20%, 30%) and try other alcohol modifiers like ethanol.

  • Optimization: Once partial separation is observed, fine-tune the mobile phase composition and flow rate (typically 0.5-1.0 mL/min) to maximize the resolution factor (Rs > 1.5 is ideal).

  • Method Validation: Once optimal conditions are found, validate the method by assessing its linearity, precision, and accuracy.

Visualizations

G start_node Start: Racemic This compound Derivative q1 What is the desired scale? start_node->q1 outcome_analytical Analytical or Small-Scale Prep q1->outcome_analytical  < 1g outcome_large Large-Scale Prep q1->outcome_large  > 1g q2 Does the derivative have acidic/basic handles? method_salt Diastereomeric Salt Resolution q2->method_salt Yes (Amine is a handle) method_enzymatic Enzymatic Resolution q2->method_enzymatic Yes (e.g., Ester group present) method_hplc Chiral HPLC outcome_analytical->method_hplc outcome_large->q2

Figure 1. Decision tree for selecting a chiral resolution method.

Figure 2. Workflow for diastereomeric salt resolution.

References

Validation & Comparative

A Comparative Analysis of 1,4-Dimethylpiperidine and Piperidine as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a comparative study of two nitrogen-containing heterocyclic compounds, 1,4-Dimethylpiperidine and piperidine (B6355638), when employed as basic catalysts in two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Michael addition. This analysis is supported by experimental data from the literature to aid researchers in making informed decisions for their synthetic strategies.

Introduction to the Catalysts

Piperidine is a widely utilized secondary amine that functions as a weak base and a nucleophilic catalyst in a variety of organic transformations. Its catalytic activity stems from the lone pair of electrons on the nitrogen atom, which can abstract a proton from a carbon acid or activate a carbonyl group.

This compound , a tertiary amine derivative of piperidine, differs in its steric and electronic properties. The presence of a methyl group on the nitrogen atom renders it a non-nucleophilic base, as the nitrogen lone pair is sterically hindered. This structural modification can influence its catalytic efficacy and selectivity in different reaction environments. The additional methyl group at the 4-position has a minor electronic effect but can contribute to the overall steric bulk of the molecule.

A key differentiator between these two catalysts is their basicity. The pKa of the conjugate acid of piperidine is approximately 11.1[1][2], while the pKa for the conjugate acid of the structurally similar 1,2-dimethylpiperidine (B3055814) is 10.26[3]. This suggests that piperidine is a slightly stronger base than its N-methylated counterpart. This difference in basicity, coupled with the significant steric hindrance around the nitrogen in this compound, is expected to influence their catalytic performance.

Catalytic Performance in Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. Both piperidine and tertiary amines can catalyze this reaction, albeit through slightly different mechanisms.

Mechanism Overview:

  • Piperidine (Secondary Amine): Piperidine can act as a base to deprotonate the active methylene (B1212753) compound, forming an enolate. Alternatively, it can react with the carbonyl compound to form an iminium ion intermediate, which is more electrophilic than the original carbonyl. The enolate then attacks the iminium ion, leading to the product after dehydration.

  • This compound (Tertiary Amine): As a tertiary amine, this compound can only function as a Brønsted base, deprotonating the active methylene compound to generate the nucleophilic enolate. It cannot form an iminium ion intermediate.

Experimental Data Summary:

CatalystAldehydeActive Methylene CompoundSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine2-(1-phenylvinyl)benzaldehydeMalononitrileBenzene (B151609)Room Temp-82[4]
Piperidine2-(1-phenylvinyl)benzaldehydeMethyl MalonateBenzene801.575[2][4]
PiperidineBenzaldehydeMalononitrile & 4-hydroxycoumarinH₂ORoom Temp265[5]
Piperidinep-MethoxybenzaldehydeThiazolidine-2,4-dioneEthanol78888[6]
Piperidinep-NitrobenzaldehydeThiazolidine-2,4-dioneEthanol78859[6]

No direct experimental data for the Knoevenagel condensation catalyzed by this compound was found in the reviewed literature for a direct comparison.

Discussion:

The available data demonstrates that piperidine is an effective catalyst for the Knoevenagel condensation with a variety of substrates, often providing good to excellent yields under relatively mild conditions. The ability of piperidine to form an iminium ion intermediate is believed to be a key factor in its catalytic efficiency. In contrast, the catalytic activity of this compound in this reaction is expected to be lower due to its inability to form such an intermediate and its potentially lower basicity. Its larger steric profile might also hinder its ability to effectively deprotonate the active methylene compound.

Catalytic Performance in Michael Addition

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Similar to the Knoevenagel condensation, both secondary and tertiary amines can catalyze this reaction.

Mechanism Overview:

  • Piperidine (Secondary Amine): Piperidine can activate the Michael acceptor by forming an iminium ion, making the β-carbon more electrophilic. It can also act as a base to generate the nucleophile (e.g., an enolate from a dicarbonyl compound).

  • This compound (Tertiary Amine): As a tertiary amine, this compound's role is primarily to act as a Brønsted base to generate the nucleophile.

Experimental Data Summary:

CatalystMichael AcceptorMichael DonorSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine Derivativeβ-NitrostyrenePentane-2,4-dione---up to 89[7]

No direct experimental data for the Michael addition catalyzed by this compound or a direct comparison with piperidine under identical conditions was found in the reviewed literature.

Discussion:

The literature suggests that piperidine and its derivatives are effective catalysts for the Michael addition. The formation of an iminium ion intermediate with secondary amines like piperidine is a crucial activation pathway. This compound, being a tertiary amine, cannot facilitate this pathway and relies solely on its basicity to generate the nucleophile. The steric hindrance of the N-methyl group in this compound could also play a significant role, potentially impeding the approach of the catalyst to the Michael donor to facilitate deprotonation. This steric factor, combined with its likely lower basicity compared to piperidine, suggests that this compound would be a less efficient catalyst for the Michael addition under similar conditions.

Experimental Protocols

Knoevenagel Condensation Catalyzed by Piperidine

This protocol is adapted from a literature procedure for the synthesis of a benzylidene malonate derivative.[2][4]

Materials:

  • 2-(1-phenylvinyl)benzaldehyde (1.0 mmol)

  • Methyl malonate (1.2 mmol)

  • Piperidine (0.1 mmol)

  • Acetic Acid (0.1 mmol)

  • Benzene (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(1-phenylvinyl)benzaldehyde (1.0 mmol), methyl malonate (1.2 mmol), and benzene (10 mL).

  • Add piperidine (0.1 mmol) and acetic acid (0.1 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 1.5 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired benzylidene malonate.

Visualizing Reaction Pathways and Workflows

To better understand the catalytic cycles and experimental procedures, the following diagrams are provided.

Knoevenagel_Mechanism cluster_piperidine Piperidine (Secondary Amine) Catalysis cluster_dimethylpiperidine This compound (Tertiary Amine) Catalysis Aldehyde Aldehyde/Ketone Iminium Iminium Ion Aldehyde->Iminium + Piperidine - H₂O ActiveMethylene Active Methylene Compound Enolate Enolate ActiveMethylene->Enolate + Piperidine - Piperidinium Piperidine Piperidine Piperidine->Iminium Piperidine->Enolate Adduct Adduct Iminium->Adduct + Enolate Enolate->Adduct Product α,β-Unsaturated Product Adduct->Product - Piperidine - H₂O Aldehyde2 Aldehyde/Ketone Adduct2 Adduct Aldehyde2->Adduct2 + Enolate ActiveMethylene2 Active Methylene Compound Enolate2 Enolate ActiveMethylene2->Enolate2 + this compound - Protonated Catalyst Dimethylpiperidine This compound Dimethylpiperidine->Enolate2 Enolate2->Adduct2 Product2 α,β-Unsaturated Product Adduct2->Product2 - H₂O

Caption: Catalytic pathways for the Knoevenagel condensation.

Michael_Addition_Workflow start Start: Combine Reactants (Michael Donor & Acceptor) add_catalyst Add Catalyst (Piperidine or this compound) start->add_catalyst reaction Stir at Specified Temperature and Time add_catalyst->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (e.g., wash with acid/base) monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., with Na₂SO₄) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography or Recrystallization concentration->purification product Final Product purification->product

Caption: General experimental workflow for catalyzed Michael addition.

Conclusion

Based on mechanistic considerations and the available literature data, piperidine generally appears to be a more efficient and versatile catalyst than this compound for both the Knoevenagel condensation and the Michael addition. This is attributed to its ability to participate in the reaction through both Brønsted base catalysis and the formation of a more reactive iminium ion intermediate. The steric hindrance and potentially lower basicity of this compound likely limit its catalytic activity to that of a simple Brønsted base, which may result in slower reaction rates and lower yields.

For researchers and drug development professionals, piperidine remains a robust and cost-effective choice for these transformations. However, in specific cases where a non-nucleophilic base is required to avoid side reactions, or where fine-tuning of reactivity is necessary, this compound or other substituted piperidines could be considered, though a thorough optimization of reaction conditions would be essential to achieve satisfactory results. Further direct comparative studies are warranted to fully elucidate the quantitative differences in catalytic performance between these two amines.

References

A Comparative Guide to 1,4-Dimethylpiperidine and N,N'-dimethylpiperazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate base or catalyst is paramount to achieving desired reaction outcomes. This guide provides a detailed comparison of two methylated cyclic amines, 1,4-Dimethylpiperidine and N,N'-dimethylpiperazine, highlighting their respective properties and applications, supported by available data.

Introduction to the Compounds

This compound is a tertiary amine featuring a piperidine (B6355638) ring with methyl groups at the 1 and 4 positions. Its structure lends it to act as a non-nucleophilic base in various organic transformations.

N,N'-dimethylpiperazine is a cyclic diamine with a piperazine (B1678402) core, where both nitrogen atoms are methylated. This symmetrical structure influences its basicity and coordinating properties, making it a versatile tool in synthesis, particularly as a catalyst and an intermediate.[1][2]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their effective application in organic synthesis. The following table summarizes key quantitative data for this compound and N,N'-dimethylpiperazine.

PropertyThis compoundN,N'-dimethylpiperazine
Molecular Formula C₇H₁₅NC₆H₁₄N₂
Molecular Weight 113.20 g/mol 114.19 g/mol [2]
Boiling Point 129.4 °C at 760 mmHg131-132 °C at 750 mmHg[2]
Density 0.823 g/mL0.844 g/mL at 25 °C[2]
pKa of Conjugate Acid 10.26pKa₁: 4.63, pKa₂: 8.54

Basicity: A Key Differentiator

The basicity of these amines is a critical factor in their synthetic utility. The pKa of the conjugate acid of This compound is 10.26, indicating it is a moderately strong organic base. In contrast, N,N'-dimethylpiperazine has two pKa values due to its two nitrogen atoms. The first protonation is less favorable (pKa₁ = 4.63) due to the electron-withdrawing inductive effect of the second nitrogen atom. The second protonation (pKa₂ = 8.54) is more favorable but still renders it a weaker base overall compared to this compound.

This difference in basicity can be visualized in the following logical relationship diagram:

G Basicity Comparison This compound This compound Higher_pKa Higher pKa (10.26) This compound->Higher_pKa N,N'-dimethylpiperazine N,N'-dimethylpiperazine Lower_pKa Lower pKa's (4.63, 8.54) N,N'-dimethylpiperazine->Lower_pKa Stronger_Base Stronger Base Higher_pKa->Stronger_Base Weaker_Base Weaker Base Lower_pKa->Weaker_Base

Caption: Basicity comparison based on pKa values.

Performance in Organic Synthesis: A Comparative Overview

While direct, side-by-side experimental comparisons in the literature are scarce, the differing basicities and structural features of this compound and N,N'-dimethylpiperazine suggest distinct advantages in different synthetic contexts.

Role as a Base: Due to its higher pKa, This compound is expected to be a more effective non-nucleophilic base for deprotonation of weakly acidic protons. For reactions requiring a stronger base to drive the equilibrium forward, this compound would likely offer higher yields and faster reaction rates.

Role as a Catalyst: N,N'-dimethylpiperazine is widely cited as a catalyst, particularly for polyurethane foams.[1][2] Its ability to act as a bidentate ligand and its specific basicity profile make it suitable for this application. In reactions like the Knoevenagel condensation, where a milder base is often preferred to avoid side reactions, N,N'-dimethylpiperazine could potentially offer better selectivity compared to the stronger this compound.

The following diagram illustrates the typical catalytic cycle of an amine in a Knoevenagel condensation:

G General Catalytic Cycle in Knoevenagel Condensation Start Aldehyde/Ketone + Active Methylene Compound Deprotonation Deprotonation of Active Methylene Start->Deprotonation + Amine Nucleophilic_Attack Nucleophilic Attack on Carbonyl Start->Nucleophilic_Attack Amine_Catalyst Amine Catalyst (e.g., 1,4-DMP or N,N'-DMP) Amine_Catalyst->Deprotonation Enolate_Formation Enolate Formation Deprotonation->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Intermediate Adduct Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product Regeneration Catalyst Regeneration Dehydration->Regeneration releases H₂O Regeneration->Amine_Catalyst

References

In-Depth Efficacy Analysis of 1,4-Dimethylpiperidine-Based APIs Not Feasible Due to Lack of Approved Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review and comparison of the efficacy of Active Pharmaceutical Ingredients (APIs) containing a 1,4-Dimethylpiperidine moiety is not currently possible. Extensive searches of pharmaceutical databases and scientific literature have revealed no approved drugs that specifically contain the this compound structure.

The piperidine (B6355638) ring is a highly prevalent scaffold in medicinal chemistry, featured in a wide array of clinically approved drugs for various therapeutic areas, including cancer, central nervous system disorders, and infectious diseases.[1] Its structural properties often contribute to favorable pharmacokinetic profiles and target engagement. However, the specific 1,4-dimethyl substitution pattern on the piperidine ring does not appear in the chemical structures of currently marketed pharmaceuticals.

The compound this compound is recognized as a chemical entity and is commercially available as a research chemical. It has also been identified as a component used in the development of PROTAC (Proteolysis Targeting Chimera) linkers, which are tools in drug discovery and development rather than APIs themselves.[2]

Without specific, approved APIs to compare, a guide on their relative efficacy, experimental protocols, and signaling pathways cannot be constructed. The foundational requirement for such a comparison—the existence of at least two approved drugs with the specified chemical moiety—has not been met based on publicly available data.

Therefore, the creation of a comparison guide with data tables, experimental methodologies, and signaling pathway diagrams as requested is precluded by the absence of relevant clinical and preclinical data for any this compound-based APIs.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 1,4-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 1,4-Dimethylpiperidine. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) is evaluated based on supporting experimental data for analogous compounds, offering a framework for method selection and validation.

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical technique for the quantification of this compound is contingent upon the specific requirements of the assay, including desired sensitivity, selectivity, and the nature of the sample matrix. While specific validation data for this compound is not extensively published, data from closely related piperidine (B6355638) and piperazine (B1678402) derivatives provide valuable benchmarks.

Table 1: Performance Comparison of Analytical Methods for Piperidine and Piperazine Derivatives

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds followed by mass-based detection.Separation by liquid chromatography followed by mass-based detection.Separation based on differential partitioning with UV detection.
Linearity Range 0-10 µg/mL (for 1-Benzylpiperazine)[1]0.500–500 ng/mL (for Pyronaridine)[2]0.44-53.33 μg/mL (for Piperidine, derivatized)[3]
Limit of Detection (LOD) 0.002 - 0.156 µg/mL (for various piperazines)[1]Not explicitly stated, but LLOQ is 0.500 ng/mL[2]0.15 µg/mL (for Piperidine, derivatized)[3]
Limit of Quantification (LOQ) 1-5 µg/Media (for 1,4-Dimethylpiperazine)[4], 0.008 - 0.625 µg/mL (for various piperazines)[1]0.500 ng/mL (for Pyronaridine)[2]0.44 µg/mL (for Piperidine, derivatized)[3]
Accuracy (% Recovery) Not explicitly stated for analogs, but typically within 80-120%±8.2% bias (for Pyronaridine)[2]101.82% (for Piperidine, derivatized)[3]
Precision (%RSD) < 20% (for 1-Benzylpiperazine)[5]≤5.6% (for Pyronaridine)[2]< 2.0% (for piperazine derivatives)[6]
Sample Preparation Often requires extraction and sometimes derivatization.Typically involves protein precipitation or liquid-liquid extraction.May require derivatization for compounds lacking a UV chromophore.
Throughput ModerateHighHigh
Selectivity HighVery HighModerate to High (can be limited by interferences)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the analysis of piperazine derivatives and can be optimized for this compound.[1][5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample (e.g., in plasma or aqueous solution), add a suitable internal standard.

    • Add 1 mL of 1 M sodium hydroxide (B78521) to basify the sample.

    • Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC analysis.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 120°C, hold for 1 minute, then ramp to 300°C at 7.5°C/min and hold for 2 minutes.[1]

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a general approach for the bioanalysis of small molecules and can be adapted for this compound.[2][7]

  • Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add a suitable internal standard.

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[2]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.[2]

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Column Temperature: 40°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor for the precursor ion ([M+H]⁺) of this compound and a suitable product ion.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on the analysis of piperidine and requires pre-column derivatization to enhance UV detection.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation and Derivatization:

    • To the sample containing this compound, add a solution of a derivatizing agent such as dansyl chloride or 4-toluenesulfonyl chloride in an appropriate solvent (e.g., acetone).

    • Add a buffer to maintain an alkaline pH (e.g., sodium bicarbonate solution).

    • Heat the mixture (e.g., at 60°C) for a specified time to ensure complete reaction.

    • After cooling, the derivatized sample can be injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength appropriate for the chosen derivative.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of an analytical method according to regulatory guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity / Selectivity MD3->V1 V2 Linearity & Range MD3->V2 V5 Limit of Detection (LOD) MD3->V5 V7 Robustness MD3->V7 RA2 System Suitability Testing V1->RA2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V2->V4 RA3 Quality Control V3->RA3 V4->RA3 V6 Limit of Quantification (LOQ) V5->V6 RA1 Sample Analysis V6->RA1 V7->RA2 RA1->RA3 RA2->RA1

Caption: Workflow for analytical method validation.

Logical Flow for Analyte Quantification

This diagram outlines the logical steps from sample receipt to the final reporting of the quantified analyte concentration.

G Start Sample Receipt Prep Sample Preparation (Extraction / Derivatization) Start->Prep Analysis Instrumental Analysis (GC-MS, LC-MS, or HPLC) Prep->Analysis Data Data Acquisition Analysis->Data Processing Data Processing (Integration, Calibration) Data->Processing Quant Quantification Processing->Quant Report Report Generation Quant->Report

Caption: Logical flow of analyte quantification.

References

Conformational Stability of 1,4-Dimethylpiperidine and Its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure and conformational preferences of small molecules is paramount. The piperidine (B6355638) scaffold, a ubiquitous feature in many pharmaceuticals, presents a classic case of conformational isomerism that significantly influences a molecule's biological activity. This guide provides an objective comparison of the conformational stability of 1,4-dimethylpiperidine and its structural isomers, 1,2-dimethylpiperidine (B3055814) and 1,3-dimethylpiperidine, supported by experimental and computational data.

The conformational landscape of substituted piperidines is dominated by the chair conformation, which minimizes torsional and steric strain. However, the introduction of substituents, such as methyl groups, leads to a dynamic equilibrium between different chair forms, primarily distinguished by the axial or equatorial orientation of these substituents. The relative stability of these conformers is a critical determinant of the molecule's overall shape and its interaction with biological targets.

Comparative Analysis of Conformational Energies

The conformational preference of a substituent is typically quantified by its conformational free energy difference (ΔG°), often referred to as the A-value. This value represents the energy difference between the conformer with the substituent in the equatorial position and the one with it in the axial position. A positive ΔG° indicates a preference for the equatorial position.

The following table summarizes the available quantitative data for the conformational free energy differences of the C-methyl groups in 1,2-, 1,3-, and this compound. It is important to note that the data for 1,2-dimethylpiperidine is derived from computational studies, while the data for 1,3- and this compound are from experimental NMR studies.

IsomerConformer ComparisonΔG° (kcal/mol)MethodologyReference
1,2-Dimethylpiperidine Equatorial 2-Methyl vs. Axial 2-Methyl1.8Computational (M06-2X/6-311G(d,p))[1]
1,3-Dimethylpiperidine Equatorial 3-Methyl vs. Axial 3-Methyl1.51 ± 0.07Experimental (NMR)[2]
This compound Equatorial 4-Methyl vs. Axial 4-Methyl1.98 ± 0.07Experimental (NMR)[2]

Note: The ΔG° values for 1,3- and this compound were converted from kJ/mol to kcal/mol (1 kcal = 4.184 kJ).

The data indicates a strong preference for the C-methyl group to occupy the equatorial position in all three isomers to minimize steric interactions, particularly 1,3-diaxial interactions with axial hydrogens on the ring. The conformational free energy for the 4-methyl group in this compound is the highest, suggesting the strongest preference for the equatorial orientation in this isomer. This is consistent with the understanding that substituents at the 4-position in a piperidine ring behave similarly to those on a cyclohexane (B81311) ring, where the A-value for a methyl group is approximately 1.7-1.8 kcal/mol.[3] The preference in 1,2-dimethylpiperidine is also significant, while the 3-methyl group in 1,3-dimethylpiperidine shows a slightly lower, yet still decisive, preference for the equatorial position.

Experimental and Computational Protocols

The determination of conformational equilibria and energy differences relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Methodology: Low-Temperature NMR Spectroscopy

A common experimental approach to determine conformational free energies is through low-temperature NMR spectroscopy.

Sample Preparation: A solution of the dimethylpiperidine isomer is prepared in a suitable deuterated solvent (e.g., deuterated methanol, chloroform-d). The concentration is typically in the range of 0.1-0.5 M.

NMR Data Acquisition: The NMR spectra (¹H and/or ¹³C) are recorded over a range of temperatures, starting from room temperature and gradually decreasing until the individual conformers can be observed as separate sets of signals. This "freezing out" of the conformational exchange typically occurs at low temperatures (e.g., below -80 °C).

Data Analysis: The relative populations of the axial and equatorial conformers are determined by integrating the corresponding signals in the slow-exchange NMR spectrum. The equilibrium constant (K) is calculated as the ratio of the equatorial conformer to the axial conformer. The conformational free energy difference (ΔG°) is then calculated using the following equation:

ΔG° = -RT ln(K)

where R is the gas constant and T is the temperature in Kelvin at which the measurement was taken.

Experimental Methodology: Kinetically Controlled Protonation

For N-alkylated piperidines, a specialized NMR technique involving kinetically controlled protonation of ¹³C isotopically enriched derivatives can be used to determine the conformational equilibrium of the free amine.[2]

Protocol:

  • Synthesize the N,C-dimethylpiperidine with ¹³C enrichment at the N-methyl group.

  • The ¹³C-enriched amine, dissolved in a non-polar solvent like dodecane, is vigorously mixed with a strong acid (e.g., 81% sulfuric acid).[2]

  • The protonation is kinetically controlled, meaning the ratio of the resulting diastereomeric ammonium (B1175870) salts reflects the conformational equilibrium of the starting amine.

  • The ratio of the diastereomeric products is determined by integrating the signals of the ¹³C-labeled N-methyl groups in the ¹³C NMR spectrum.

  • This ratio is then used to calculate the equilibrium constant and the corresponding conformational free energy difference for the C-methyl group in the original amine.[2]

Computational Methodology: Quantum Chemical Calculations

Computational chemistry provides a powerful tool to model the conformational preferences of molecules and calculate their relative energies.

Protocol:

  • Structure Generation: The 3D structures of the different chair conformers (e.g., axial and equatorial methyl groups) of the dimethylpiperidine isomers are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is typically done using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., M06-2X/6-311G(d,p)).[1]

  • Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory to obtain accurate energy values.

  • Free Energy Calculation: To obtain the Gibbs free energy difference (ΔG°), vibrational frequency calculations are performed. These calculations provide the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are used to correct the electronic energy.

  • The ΔG° is then the difference in the calculated Gibbs free energies of the conformers.

Logical Workflow for Conformational Analysis

The following diagram illustrates the general workflow for determining the conformational stability of piperidine isomers, integrating both experimental and computational approaches.

Conformational_Analysis_Workflow cluster_experimental Experimental Approach cluster_computational Computational Approach cluster_comparison Comparative Analysis exp_start Start with Dimethylpiperidine Isomer sample_prep Sample Preparation (NMR Tube, Deuterated Solvent) exp_start->sample_prep nmr_acq NMR Data Acquisition (Variable Temperature) sample_prep->nmr_acq nmr_analysis Spectral Analysis (Integration of Signals) nmr_acq->nmr_analysis exp_calc Calculate K and ΔG° nmr_analysis->exp_calc exp_end Experimental ΔG° exp_calc->exp_end comparison Compare Experimental and Computational ΔG° Values exp_end->comparison comp_start Define Isomer and Conformers geom_opt Geometry Optimization (e.g., DFT) comp_start->geom_opt energy_calc Single-Point Energy Calculation geom_opt->energy_calc freq_calc Frequency Calculation (for Free Energy) energy_calc->freq_calc comp_calc Calculate ΔG° freq_calc->comp_calc comp_end Computational ΔG° comp_calc->comp_end comp_end->comparison start Conformational Stability Analysis start->exp_start start->comp_start

References

A Comparative Guide to the Structure-Activity Relationship of 1,4-Dimethylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dimethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a core component in a diverse range of pharmacologically active agents. Analogs of this structure have been extensively explored for their interactions with various biological targets, leading to the development of potent and selective modulators for conditions ranging from pain management to neurodegenerative diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their application as opioid receptor modulators, sigma-1 (σ1) receptor ligands, and their potential in other therapeutic areas. The information presented herein is supported by quantitative data and detailed experimental protocols to aid in the rational design of novel therapeutics.

I. Opioid Receptor Modulation

The piperidine (B6355638) core is a well-established pharmacophore for opioid receptor ligands. Modifications to the this compound structure have been shown to significantly influence binding affinity and functional activity at mu (μ), delta (δ), and kappa (κ) opioid receptors.

The following table summarizes the binding affinities (Ki, nM) of a series of this compound analogs and related compounds at the human opioid receptors.

Compound IDR1 (N-substituent)R2 (4-substituent)μ Ki (nM)δ Ki (nM)κ Ki (nM)NOP Ki (nM)Citation
JDTic Tetrahydroisoquinoline3,4-dimethyl-4-(3-hydroxyphenyl)1.53 ± 0.1910.6 ± 0.170.43 ± 0.0316.7 ± 0.76[1]
AT-076 (6) Tetrahydroisoquinoline4-(3-hydroxyphenyl)1.67 ± 0.619.6 ± 1.31.14 ± 0.631.75 ± 0.74[1]
cis-42 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylN-(2-fluorophenyl)methoxyacetamidoPotent Agonist---[2]
43 (diastereomer of cis-42) 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylN-(2-fluorophenyl)methoxyacetamidoPotent Agonist---[2]

SAR Insights:

  • Role of 3,4-Dimethyl Groups: The removal of the trans-3,4-dimethyl groups from the piperidine ring of JDTic to yield AT-076 resulted in a remarkable 10-fold increase in binding affinity at the Nociceptin/Orphanin FQ (NOP) receptor, while maintaining high affinity at the classical opioid receptors[1]. This highlights that the dimethyl substitution is not essential for antagonist activity and its removal can lead to a broader opioid pan-antagonist profile[1].

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of pharmacological activity. In a series of 3-methyl-4-(N-phenyl amido)piperidines, a 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl substituent at the N1 position, as seen in brifentanil, was found to be optimal for producing potent and short-acting analgesic effects[2].

  • Stereochemistry: The stereochemistry of the substituents on the piperidine ring can have a profound impact on potency. For instance, the cis-diastereomer 42 was significantly more potent than its corresponding trans-diastereomer 43 as an analgesic[2].

This protocol describes a competitive radioligand displacement assay to determine the binding affinity of test compounds for the human mu, delta, kappa, and NOP opioid receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human μ, δ, κ, or NOP receptor.

  • Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U69,593 (for κ), and [³H]Nociceptin (for NOP).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM) or another appropriate unlabeled ligand.

  • Test compounds (this compound analogs) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the following in order: assay buffer, test compound dilutions, and the appropriate radioligand at a final concentration close to its Kd value.

  • To determine non-specific binding, a separate set of wells will contain the radioligand and a high concentration of an unlabeled competitor (e.g., naloxone).

  • Initiate the binding reaction by adding the cell membrane suspension (typically 20-50 µg of protein per well).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 values by non-linear regression analysis of the competition binding curves.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Sigma-1 (σ1) Receptor Modulation

The sigma-1 receptor is a unique intracellular chaperone protein involved in various cellular functions and implicated in several CNS disorders. Piperidine-based structures have been identified as potent modulators of this receptor.

The following table presents the binding affinities (Ki, nM) and selectivity of a series of piperidine analogs for the sigma-1 and dopamine (B1211576) D4 receptors.

Compound IDR-group (Piperidine-N)Aromatic Moiety (Ar)σ1 Ki (nM)D4 Ki (nM)Selectivity (σ1:D4)Citation
12a H5-Indazole1.2860>700[3][4]
12c H5-(Trifluoromethyl)indazole0.7580829[3][4]
13a Methyl5-Indazole1.8276153[4]
13c Methyl5-(Trifluoromethyl)indazole1.7201118[4]

SAR Insights:

  • Piperidine Nitrogen Substitution: A free N-H on the piperidine ring is generally preferred for high σ1 receptor affinity and selectivity over the D4 receptor, as demonstrated by the comparison between compounds 12a /12c and 13a /13c [4].

  • Aromatic Moiety: The nature of the aromatic system attached to the piperidine core is a key determinant of potency. An indazole moiety, particularly with an electron-withdrawing trifluoromethyl group at the 5-position (12c ), confers the highest affinity for the σ1 receptor in this series[3][4].

This protocol outlines a standard procedure for determining the binding affinity of compounds to the sigma-1 receptor.

Materials:

  • HEK293 cell membranes expressing the human σ1 receptor.

  • Radioligand: [³H]-(+)-Pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, test compound dilutions, or the non-specific binding control.

  • Add [³H]-(+)-Pentazocine to a final concentration of approximately 5 nM.

  • Add the cell membrane suspension (50-100 µg of protein).

  • Incubate the plate at 37°C for 150 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Analyze the data to determine IC50 and Ki values as described in the opioid receptor binding assay protocol.[4]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a simplified opioid receptor signaling pathway and the general workflow of a competitive radioligand binding assay.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor Opioid Agonist->Opioid Receptor Binds G-Protein (Gi/o) G-Protein (Gi/o) Opioid Receptor->G-Protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response Leads to Experimental Workflow Start Start Prepare Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare Reagents Compound Dilution Prepare Serial Dilutions of Test Compounds Prepare Reagents->Compound Dilution Incubation Incubate Membranes, Radioligand, and Test Compounds Compound Dilution->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Data Analysis Data Analysis (IC50 and Ki Determination) Quantification->Data Analysis End End Data Analysis->End

References

Benchmarking New Synthetic Routes to 1,4-Dimethylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic routes to 1,4-dimethylpiperidine, a valuable building block in medicinal chemistry. This document outlines both traditional and modern synthetic approaches, presenting key performance indicators and detailed experimental protocols to inform strategic decisions in chemical synthesis and process development.

Executive Summary

The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, can be approached through several synthetic strategies. This guide benchmarks two primary routes: a classical two-step approach involving the hydrogenation of 4-methylpyridine (B42270) followed by N-methylation, and a direct, one-pot reductive amination. The two-step method, while longer, offers high yields and well-established procedures. Newer, one-pot methodologies present opportunities for increased efficiency and reduced operational complexity. The selection of an optimal route will depend on factors such as scale, cost, available equipment, and desired purity.

Comparison of Synthetic Routes

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Reductive Amination
Starting Materials 4-Methylpyridine, Hydrogen, Formaldehyde (B43269), Formic Acid4-Methylpiperidine (B120128), Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃)
Overall Yield High (potentially >90%)Moderate to High
Reaction Steps 21
Key Intermediates 4-MethylpiperidineImine/Iminium ion (in situ)
Catalyst/Reagent Hydrogenation catalyst (e.g., Ru/C), Formic AcidSodium triacetoxyborohydride (B8407120) or similar reducing agents
Reaction Conditions Step 1: High pressure and temperature; Step 2: Elevated temperatureTypically room temperature
Purification Intermediate and final product purificationSingle final product purification
Scalability Well-established for large-scale productionGenerally scalable, may require optimization
Green Chemistry Use of H₂ is clean, but high energy input. Formic acid is a byproduct.Avoids high pressure/temperature. Stoichiometric reductant generates waste.

Synthetic Route 1: Two-Step Synthesis from 4-Methylpyridine

This established route involves two distinct chemical transformations: the catalytic hydrogenation of 4-methylpyridine to 4-methylpiperidine, followed by the N-methylation of the resulting secondary amine.

Step 1: Catalytic Hydrogenation of 4-Methylpyridine

The initial step focuses on the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine (B6355638) ring.

Experimental Protocol:

A general procedure for the hydrogenation of 4-methylpyridine involves the use of a ruthenium on carbon (Ru/C) catalyst. In a typical setup, 4-methylpyridine is dissolved in a suitable solvent, such as water, and subjected to hydrogen gas at elevated temperature and pressure in the presence of the catalyst. For instance, the reaction can be carried out at 100°C under a hydrogen pressure of 15001.5 Torr for 7.5 hours.[1] After the reaction is complete, the catalyst is filtered off, and the 4-methylpiperidine is isolated, often with excellent yields exceeding 99%.[1]

Step 2: N-Methylation of 4-Methylpiperidine via Eschweiler-Clarke Reaction

The second step introduces the N-methyl group through a classic reductive amination procedure, the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2][3]

Experimental Protocol:

Two_Step_Synthesis start 4-Methylpyridine intermediate 4-Methylpiperidine start->intermediate H₂, Ru/C catalyst High Pressure, 100°C product This compound intermediate->product Formaldehyde, Formic Acid (Eschweiler-Clarke Reaction)

Figure 1. Two-step synthesis of this compound.

Synthetic Route 2: One-Pot Reductive Amination

A more streamlined approach to this compound involves a one-pot reductive amination of a suitable precursor. While a direct one-pot synthesis from 4-methylpyridine and formaldehyde was not found in the reviewed literature, a highly relevant one-pot procedure starts from 4-methylpiperidine.

Experimental Protocol:

In a typical one-pot reductive amination, 4-methylpiperidine would be reacted with formaldehyde in the presence of a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or 1,2-dichloroethane, at room temperature. The amine and formaldehyde react to form an iminium ion in situ, which is then immediately reduced by the hydride reagent to yield this compound. This method avoids the isolation of the intermediate imine and often proceeds under mild conditions with good yields.

One_Pot_Synthesis start 4-Methylpiperidine product This compound start->product Formaldehyde, NaBH(OAc)₃ Room Temperature

Figure 2. One-pot synthesis of this compound.

Conclusion

Both the two-step synthesis from 4-methylpyridine and the one-pot reductive amination of 4-methylpiperidine represent viable routes to this compound. The two-step approach is well-documented for its initial hydrogenation step, which can achieve near-quantitative yields. The subsequent Eschweiler-Clarke reaction is a robust and high-yielding method for N-methylation. The one-pot reductive amination offers a more direct and potentially more efficient alternative, particularly for smaller-scale synthesis, by reducing the number of unit operations. The choice between these routes will ultimately be guided by the specific requirements of the research or development program, including scale, cost of reagents and catalysts, and available equipment. Further process optimization and detailed cost analysis are recommended for large-scale manufacturing decisions.

References

In Vitro and In Vivo Comparison of 1,4-Dimethylpiperidine Drug Candidates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of drug candidates featuring the 1,4-dimethylpiperidine scaffold. The information presented herein is based on available experimental data to facilitate informed decisions in drug discovery and development.

The this compound moiety is a key structural feature in a number of pharmacologically active compounds. Notably, it forms the core of JDTic, a potent and selective antagonist of the kappa-opioid receptor (KOR), which has been investigated for its potential in treating addiction and mood disorders. This guide will focus primarily on the in vitro and in vivo data available for JDTic and its analogs, providing a comparative analysis of their performance.

Data Presentation

In Vitro Comparison of this compound Derivatives and Alternative KOR Antagonists
Compound IDTargetAssayCell Line/SystemKey ParameterValueReference
JDTic KOR[³⁵S]GTPγS BindingCHO-hKOR cellsKᵢ (antagonist affinity)0.006 nM[1]
MOR[³⁵S]GTPγS BindingCHO-hMOR cellsKᵢ (antagonist affinity)>10,000 nM[1]
DOR[³⁵S]GTPγS BindingCHO-hDOR cellsKᵢ (antagonist affinity)>10,000 nM[1]
AT-076 KOR[³⁵S]GTPγS BindingCHO-hKOR cellsKᵢ (antagonist affinity)1.14 nM
MOR[³⁵S]GTPγS BindingCHO-hMOR cellsKᵢ (antagonist affinity)1.67 nM
DOR[³⁵S]GTPγS BindingCHO-hDOR cellsKᵢ (antagonist affinity)19.6 nM
NOP[³⁵S]GTPγS BindingCHO-hNOP cellsKᵢ (antagonist affinity)1.75 nM
nor-BNI KORRadioligand BindingGuinea Pig BrainKᵢ (antagonist affinity)0.16 nM
MORRadioligand BindingRat BrainKᵢ (antagonist affinity)3.3 nM
DORRadioligand BindingRat BrainKᵢ (antagonist affinity)1.9 nM

KOR: Kappa-Opioid Receptor, MOR: Mu-Opioid Receptor, DOR: Delta-Opioid Receptor, NOP: Nociceptin/Orphanin FQ Receptor, CHO: Chinese Hamster Ovary, h: human, Kᵢ: Inhibitory constant, nor-BNI: nor-Binaltorphimine.

In Vivo Comparison of this compound Derivatives
Compound IDAnimal ModelAssayAdministrationKey ParameterResultReference
JDTic MouseTail-Flick Test (vs. Enadoline)s.c. (24h prior)AD₅₀4.1 mg/kg[2]
MouseTail-Flick Test (vs. Enadoline)p.o. (24h prior)AD₅₀27.3 mg/kg[2]
RatU50,488-induced Diuresiss.c.Antagonist PotencyMore potent than nor-BNI[2]
Squirrel MonkeyShock Titration (vs. U50,488)i.m.AntagonismRightward shift in dose-effect curve[2]

s.c.: subcutaneous, p.o.: oral, i.m.: intramuscular, AD₅₀: Antagonist dose that reduces the agonist effect by 50%.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay is a functional assessment of G-protein coupled receptor (GPCR) activation. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist. Antagonist affinity (Kᵢ) is determined by the antagonist's ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Protocol Outline:

  • Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (e.g., CHO-hKOR) are prepared by homogenization and centrifugation.

  • Assay Buffer: A buffer containing Tris-HCl, MgCl₂, NaCl, and GDP is used.

  • Reaction Mixture: In a 96-well plate, the cell membranes, the test compound (antagonist) at various concentrations, and a fixed concentration of a known agonist (e.g., U69,593 for KOR) are incubated.

  • Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The plate is incubated at 30°C for 60 minutes.

  • Termination: The reaction is stopped by rapid filtration through a filter mat to separate bound from free [³⁵S]GTPγS.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.

Mouse Tail-Flick Test

The tail-flick test is a common in vivo assay to assess the antinociceptive effects of drugs. To evaluate the antagonist activity of a compound, its ability to block the analgesic effect of a known opioid agonist is measured.

Protocol Outline:

  • Animal Model: Male ICR mice are typically used.

  • Acclimatization: Animals are acclimatized to the testing environment and handling.

  • Drug Administration: The antagonist (e.g., JDTic) is administered subcutaneously (s.c.) or orally (p.o.) at a specified time before the agonist.

  • Agonist Challenge: A selective KOR agonist (e.g., enadoline) is administered.

  • Nociceptive Testing: At the time of peak agonist effect, a radiant heat source is focused on the mouse's tail. The latency to a tail-flick response is recorded. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The antagonist dose required to reduce the analgesic effect of the agonist by 50% (AD₅₀) is calculated.

Mandatory Visualization

KOR_Signaling_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist KOR Kappa-Opioid Receptor (KOR) Agonist->KOR Activates JDTic JDTic JDTic->KOR Blocks G_protein Gi/o Protein KOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Neuronal_Activity Decreased Neuronal Activity Ion_Channels->Neuronal_Activity

Caption: Antagonism of Kappa-Opioid Receptor (KOR) Signaling by JDTic.

JNK_Activation_Workflow Cellular_Stress Cellular Stress (e.g., JDTic binding) ASK1 ASK1 (MAPKKK) Cellular_Stress->ASK1 Activates MKK4_7 MKK4/7 (MAPKK) ASK1->MKK4_7 Phosphorylates JNK JNK (MAPK) MKK4_7->JNK Phosphorylates cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylates Gene_Expression Apoptosis/ Inflammation Gene Expression cJun->Gene_Expression Regulates

Caption: Simplified JNK Signaling Pathway Activation.

Experimental_Workflow_Antagonist_Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound_Library This compound Derivatives Binding_Assay [35S]GTPγS Binding Assay Compound_Library->Binding_Assay Potency_Selectivity Determine Kᵢ and Receptor Selectivity Binding_Assay->Potency_Selectivity Lead_Compounds Lead Candidates Potency_Selectivity->Lead_Compounds Animal_Model Mouse Tail-Flick Test Lead_Compounds->Animal_Model Efficacy_AD50 Determine Efficacy (AD₅₀) Animal_Model->Efficacy_AD50

Caption: Experimental Workflow for KOR Antagonist Drug Discovery.

References

Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity with 1,4-Dimethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise binding of an antibody to its target is paramount. Off-target binding, or cross-reactivity, can lead to inaccurate experimental results and potential safety concerns in therapeutic applications. This guide provides a framework for understanding and evaluating the cross-reactivity of antibodies raised against 1,4-Dimethylpiperidine, a heterocyclic compound featuring a piperidine (B6355638) ring that is a common scaffold in medicinal chemistry.[1] Due to the limited availability of public data on antibodies specifically raised against this compound, this guide will focus on a comparative analysis based on structural similarities to other piperidine derivatives and outline the essential experimental protocols for assessing cross-reactivity.

The Significance of Piperidine Derivatives and Antibody Specificity

The piperidine motif is a prevalent structural feature in a wide array of pharmaceuticals, including those targeting cancer and central nervous system disorders.[1] Its chemical stability and ability to modulate physicochemical properties make it a favored scaffold in drug design.[1] When developing antibodies against small molecules like this compound, which may be part of a larger therapeutic agent or a biomarker, ensuring the antibody's specificity is critical. Cross-reactivity with other structurally similar piperidine derivatives could lead to misleading immunoassay results or unintended biological effects.

Comparative Analysis of Potential Cross-Reactivity

In the absence of direct experimental data for antibodies against this compound, a comparative analysis of potential cross-reactivity can be inferred from the structural similarities with other dimethylpiperidine isomers and related piperidine derivatives. The substitution pattern on the piperidine ring plays a crucial role in defining the epitope recognized by an antibody. It is hypothesized that antibodies raised against this compound would exhibit the highest affinity for the target molecule, with decreasing affinity for isomers and other derivatives as the structural similarity decreases.

Table 1: Hypothetical Cross-Reactivity Profile of Anti-1,4-Dimethylpiperidine Antibodies

CompoundStructurePredicted Cross-Reactivity (%)Rationale
This compound (Target Antigen)100 The immunogen against which the antibody was raised.
3,4-DimethylpiperidineIsomerModerate to HighShares the same molecular formula and piperidine backbone, but the spatial arrangement of the methyl groups differs, potentially altering the epitope.
4,4-DimethylpiperidineIsomerModerate to HighSimilar to the target with two methyl groups on the same carbon, which may present a sterically different epitope compared to the 1,4-substitution.
1-MethylpiperidineDerivativeLow to ModerateLacks the second methyl group, presenting a significantly different chemical structure to the antibody's binding site.
4-MethylpiperidineDerivativeLow to ModerateLacks the N-methyl group, which can be a critical part of the epitope.
PiperidineCore StructureLowThe fundamental piperidine ring without any methyl substitutions is unlikely to be strongly recognized.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of an antibody, several well-established immunoassays can be employed. The choice of method often depends on the intended application of the antibody.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is the most common method for quantifying antibody specificity and cross-reactivity.

Methodology:

  • Coating: A conjugate of this compound (or a carrier protein it's attached to) is immobilized on the surface of a microtiter plate.

  • Competition: The antibody is pre-incubated with varying concentrations of the test compounds (potential cross-reactants) and the target antigen (this compound) as a reference.

  • Binding: The antibody-competitor mixture is added to the coated plate. The free antibody will bind to the immobilized antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, and the color development is measured using a spectrophotometer. The signal intensity is inversely proportional to the amount of cross-reactant.

  • Analysis: The concentration of each test compound that inhibits 50% of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Test Compound) x 100.

ELISA_Workflow start Start: Coat plate with This compound conjugate preincubation Pre-incubate antibody with test compounds start->preincubation binding Add antibody-competitor mix to the coated plate preincubation->binding wash1 Wash to remove unbound antibody binding->wash1 detection Add enzyme-conjugated secondary antibody wash1->detection wash2 Wash to remove unbound secondary antibody detection->wash2 substrate Add chromogenic substrate wash2->substrate measure Measure absorbance substrate->measure analysis Calculate IC50 and % Cross-Reactivity measure->analysis end End analysis->end Signaling_Pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein Activation receptor->g_protein Activates ligand Piperidine-containing Drug (Ligand) ligand->receptor Binds antibody Cross-reactive Antibody antibody->ligand Binds and Blocks Receptor Interaction effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Safety Operating Guide

Navigating the Safe Disposal of 1,4-Dimethylpiperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 1,4-Dimethylpiperidine (CAS No. 695-15-8), a flammable and likely corrosive organic compound.

Immediate Safety and Handling Precautions

Based on the hazard profiles of analogous compounds, this compound should be presumed to be a flammable liquid and vapor, corrosive, and toxic .[1][2][3][4][5] All handling must occur in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[2][6]

Required Personal Protective Equipment (PPE):

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes that can cause severe eye damage.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause severe burns and toxic effects.[1][7]
Body Protection Flame-retardant laboratory coat and apron.Protects against skin contact and contamination of personal clothing.[8]
Respiratory Protection NIOSH-approved respirator for organic vapors.Required if working outside a fume hood or if vapors may be generated.[6]

Hazard Profile Comparison

To contextualize the potential hazards of this compound, the following table summarizes key quantitative data from related compounds.

CompoundCAS No.Boiling Point (°C)Flash Point (°C)Hazard Statements
This compound 695-15-8129.420.6Data not available, presumed similar to analogs
Piperidine 110-89-4106 - 10716Highly flammable, Toxic if inhaled/in contact with skin, Harmful if swallowed, Causes severe skin burns and eye damage.[1][4][9]
cis-2,6-Dimethylpiperidine 766-17-6127Data not availableHighly flammable, Causes severe skin burns and eye damage, May cause respiratory irritation.[10][11]
3,5-Dimethylpiperidine 35794-11-7Data not availableData not availableFlammable liquid and vapor, Causes skin and serious eye irritation, May cause respiratory irritation.[3][6][12]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not discharge into drains or the environment.[8]

1. Waste Segregation and Collection:

  • Designate a specific, labeled hazardous waste container for this compound and materials contaminated with it. The container must be made of a compatible material (e.g., glass or polyethylene).[8]

  • Do not mix with other waste streams, especially acids or strong oxidizing agents, to prevent violent reactions.[13][14]

  • Collect all contaminated materials, including gloves, absorbent pads, and pipette tips, in the same designated container.

2. Container Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and associated hazard pictograms (flammable, corrosive, toxic).

  • Keep the container tightly sealed and store it in a cool, dry, well-ventilated area designated for flammable and corrosive materials, away from heat, sparks, and open flames.[2][13]

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand. Do not use combustible materials.[2]

  • Collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[2]

  • Clean the spill area thoroughly.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or designated hazardous waste management provider to schedule a pickup.

  • Provide a full and accurate description of the waste.

  • Maintain meticulous records of the waste generated and its disposal, as required by regulations.

Disposal Workflow

G cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Storage & Spill Response cluster_disposal Final Disposal A Don appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) B Handle this compound in a chemical fume hood A->B C Designate a labeled, compatible hazardous waste container B->C D Collect liquid waste and contaminated materials (gloves, pads) C->D E Segregate from incompatible wastes (acids, oxidizers) D->E F Seal container tightly E->F G Store in a cool, ventilated area away from ignition sources F->G H Spill Occurs? G->H I Contain with inert absorbent, collect with non-sparking tools, and add to waste container H->I Yes J Contact EHS for pickup H->J No I->G K Provide accurate waste description J->K L Maintain disposal records K->L

Caption: Logical workflow for the safe disposal of this compound.

References

Navigating the Safe Handling and Disposal of 1,4-Dimethylpiperidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of 1,4-Dimethylpiperidine, a flammable and corrosive liquid that demands stringent safety protocols.

This compound is a valuable compound in various research and development applications. However, its hazardous nature necessitates a thorough understanding of appropriate handling, storage, and disposal procedures. Adherence to these guidelines is critical for minimizing risks and fostering a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar amine compounds.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, particularly when handling larger quantities or when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for splash protection. It is crucial to inspect gloves before each use and to change them immediately if contamination occurs. For prolonged contact, consult glove manufacturer's specific chemical resistance data.
Body Protection Laboratory CoatA flame-retardant lab coat is required. Ensure it is fully buttoned to provide maximum skin coverage.
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation of vapors or aerosols exists, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[1]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory to protect against spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Handling this compound

The following protocol outlines a general procedure for handling this compound in a laboratory setting. This should be adapted to specific experimental needs and institutional safety guidelines.

Preparation:

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • PPE Inspection: Inspect all necessary PPE for integrity and proper fit.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for flammable and corrosive liquids.

Handling:

  • Dispensing: All weighing and dispensing of this compound must be performed inside a certified chemical fume hood.

  • Grounding: When transferring from larger containers, ensure that both the source and receiving containers are properly grounded to prevent static discharge.[2]

  • Avoid Incompatibilities: Keep this compound away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

  • Controlled Addition: When adding this compound to a reaction, do so slowly and in a controlled manner, as the reaction may be exothermic.

  • Maintain Containment: Keep containers tightly closed when not in use to prevent the escape of flammable vapors.

Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Hazardous Waste Container: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Container Integrity: Ensure the waste container is chemically compatible with this compound and is kept securely closed.

Disposal Procedure:

  • Contact EHS: Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves contacting the EHS office to arrange for a scheduled waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink or in the regular trash.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.

Small Spills (manageable by trained personnel):

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Large Spills (requiring emergency response):

  • Evacuate: Immediately evacuate the laboratory and alert others to evacuate.

  • Isolate: If it is safe to do so, close the laboratory doors to contain the vapors.

  • Activate Alarm: Activate the nearest fire alarm to alert emergency services.

  • Contact Emergency Personnel: From a safe location, call your institution's emergency number and provide details of the spill.

Visualizing the Workflow: Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_spill Spill Response prep1 Conduct Risk Assessment prep2 Verify Fume Hood & PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Dispense Chemical prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 spill1 Evacuate & Alert handle2->spill1 If Spill Occurs disp1 Collect Waste in Labeled Container handle3->disp1 Generate Waste disp2 Store Waste Securely disp1->disp2 disp3 Arrange EHS Pickup disp2->disp3 spill2 Contain & Absorb spill1->spill2 spill3 Collect as Hazardous Waste spill2->spill3 spill3->disp1 Add to Waste

References

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Reactant of Route 1
Reactant of Route 1
1,4-Dimethylpiperidine
Reactant of Route 2
Reactant of Route 2
1,4-Dimethylpiperidine

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